Methyl 6-amino-5-chloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGDNPQASGGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670717 | |
| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856211-63-7 | |
| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-chloropyridine-3-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 6-amino-5-chloronicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 6-amino-5-chloronicotinate
Abstract
This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex chemical entities. With the CAS Number 856211-63-7, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development.[1][2][3] Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core provides multiple sites for chemical modification, making it a versatile intermediate.[4] This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthetic routes, reactivity, and safety protocols, designed for scientists and professionals in drug development and chemical research.
Introduction and Structural Framework
This compound belongs to the class of nicotinic acid esters, which are derivatives of niacin (Vitamin B3).[5] The strategic placement of its functional groups—a nucleophilic amino group, an electron-withdrawing chlorine atom, and an ester moiety—makes it a valuable synthon for constructing nitrogen-containing heterocyclic compounds. These structures are frequently pursued for their potential biological activities, finding applications as herbicides, plant growth regulators, and pharmaceutical agents.[4] The compound's formal IUPAC name is methyl 6-amino-5-chloropyridine-3-carboxylate.[6]
Below is the chemical structure of this compound, rendered to illustrate the spatial relationship of its functional groups.
Caption: Chemical structure of this compound.
Physicochemical and Structural Properties
The properties of this compound are dictated by its molecular structure. The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, ester oxygens) influences its solubility and crystalline structure.
| Property | Value | Source |
| CAS Number | 856211-63-7 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4][6] |
| Molecular Weight | 186.6 g/mol | [4] |
| Exact Mass | 186.0196 Da | [6] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Predicted XlogP | 1.0 | [6] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bonds | 2 | [9] |
| Storage Conditions | 2-8°C, under inert gas, light-proof | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The amino protons (-NH₂) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons on the pyridine ring would appear as distinct singlets or narrow doublets (due to long-range coupling) in the aromatic region, typically between 7.0 and 8.5 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique carbon signals. The methyl ester carbon would be found around 52 ppm, while the ester carbonyl carbon would be significantly downfield, near 165 ppm. The five carbons of the pyridine ring would appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), a strong C=O stretching for the ester carbonyl at approximately 1700-1730 cm⁻¹, and C=C/C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ range.
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The monoisotopic mass is 186.0196 Da.[6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₇H₇ClN₂O₂. The predicted m/z for the protonated molecule [M+H]⁺ is 187.02688.[6]
Synthesis and Purification
The most direct and common method for preparing nicotinic acid esters is through Fischer esterification of the corresponding carboxylic acid.[13] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Caption: General workflow for the synthesis of this compound.
Protocol 4.1: Laboratory-Scale Synthesis via Fischer Esterification
This protocol describes a representative procedure for synthesizing the title compound from its corresponding carboxylic acid.
-
Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-amino-5-chloronicotinic acid (1.0 eq).
-
Causality: The flask must be dry to prevent the hydrolysis of the ester product.
-
-
Solvent and Catalyst Addition : Add anhydrous methanol (10-20 volumes), ensuring the starting material is suspended. Cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Causality: Methanol acts as both the solvent and the esterifying reagent. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.
-
-
Reaction : Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours.
-
Causality: The elevated temperature increases the reaction rate. The progress should be monitored periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup - Quenching and Neutralization : After cooling the reaction to room temperature, slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).
-
Causality: The ester product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.
-
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: This removes residual water from the organic solution, which could interfere with crystallization.
-
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups defines its behavior in chemical transformations.
Caption: Key reactive sites on the this compound molecule.
-
Reactivity of the Amino Group : The amino group at the C6 position is a strong nucleophile and an activating group. It can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Reactivity of the Pyridine Ring : The amino group is an ortho, para-director, while the chlorine and ester groups are meta-directors relative to their own positions. The combined electronic effects make the C4 position the most likely site for electrophilic aromatic substitution, although the overall reactivity of the ring is modulated by all three substituents. The chlorine at C5 can potentially be displaced via nucleophilic aromatic substitution (SₙAr), though this typically requires harsh conditions or activation by additional strong electron-withdrawing groups.
-
Reactivity of the Ester Group : The methyl ester can be hydrolyzed to the parent carboxylic acid under acidic or basic conditions. It can also undergo amidation by reacting with amines, often at elevated temperatures, to form the corresponding nicotinamide derivatives.
-
Stability and Storage : The compound should be stored in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[1][4][14] Proper storage involves keeping the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[4]
Applications in Synthesis
This compound is primarily used as an intermediate. Its multifunctional nature allows for sequential, selective modifications, making it a valuable scaffold in multi-step syntheses.
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Pharmaceutical Research : Analogous compounds like methyl 6-aminonicotinate are used to synthesize potent enzyme inhibitors, such as histone deacetylase 3 (HDAC3) selective inhibitors for cancer therapy and glucokinase activators for diabetes treatment.[8] This precedent highlights the potential of the title compound as a starting point for developing novel therapeutic agents where the chlorine atom can be used to modulate properties like metabolic stability or target binding affinity.
-
Agrochemical Development : The chloronicotinyl scaffold is a well-established feature in many modern insecticides. This compound serves as a precursor for creating new chloronicotinyl derivatives, which are vital in the development of crop protection agents like herbicides and plant growth regulators.[4]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The Safety Data Sheet (SDS) provides detailed hazard information.[1]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation |
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and locked-up area.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its well-defined chemical properties, multiple reactive sites, and established role as a precursor to bioactive molecules make it a compound of high value for researchers in both industrial and academic settings. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is crucial for its safe and effective use in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. This compound | 856211-63-7 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 6. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 9. lookchem.com [lookchem.com]
- 10. This compound(856211-63-7) 1H NMR spectrum [chemicalbook.com]
- 11. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]
- 13. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of Methyl 6-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-5-chloronicotinate, a substituted pyridine derivative, is a pivotal building block in the synthesis of a myriad of biologically active compounds. Its unique molecular architecture, featuring an amino group, a chlorine atom, and a methyl ester on a pyridine scaffold, offers versatile reactivity for the construction of complex molecules. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic techniques, and explores its synthesis and significant applications in the agrochemical and pharmaceutical industries.
Introduction: The Strategic Importance of a Functionalized Pyridine
The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry, prized for its ability to engage in various biological interactions. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (C₇H₇ClN₂O₂) serves as a key intermediate, providing a synthetically accessible platform for the development of novel herbicides, plant growth regulators, and therapeutic agents.[1] Its structure is particularly valuable for creating chloronicotinyl derivatives, which are prominent in crop protection agents.[1]
Molecular Structure Elucidation: A Spectroscopic Approach
The precise arrangement of atoms and functional groups in this compound is confirmed through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | H-2 (Pyridine ring) |
| ~7.5 | Singlet | 1H | H-4 (Pyridine ring) |
| ~5.0 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~3.8 | Singlet | 3H | -OCH₃ (Methyl ester) |
Note: Predicted chemical shifts based on structure and general principles. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum is anticipated to display four distinct signals. The two singlets in the aromatic region (~8.0 and ~7.5 ppm) correspond to the two protons on the pyridine ring. The downfield shift of these protons is due to the deshielding effect of the electronegative nitrogen atom and the chlorine substituent. The broad singlet at approximately 5.0 ppm is characteristic of the two protons of the primary amino group. The singlet at around 3.8 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.
A visual representation of the expected ¹H NMR spectrum can be found at ChemicalBook.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 186/188 | Molecular ion peak [M]⁺ (with isotopic pattern for Chlorine) |
| 155/157 | Loss of -OCH₃ |
| 127/129 | Loss of -COOCH₃ |
Note: Predicted fragmentation based on common fragmentation patterns of similar compounds.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will exhibit a molecular ion peak at m/z 186, corresponding to the nominal molecular weight. A characteristic isotopic pattern with a peak at m/z 188 in a roughly 3:1 intensity ratio will be observed due to the presence of the chlorine-37 isotope. Common fragmentation pathways for esters include the loss of the alkoxy group, which would result in a fragment ion at m/z 155/157. Further fragmentation could involve the loss of the entire methoxycarbonyl group, leading to a fragment at m/z 127/129.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1720 | C=O Stretch | Ester |
| 1620-1580 | C=C and C=N Stretch | Aromatic (Pyridine) |
| ~1250 | C-O Stretch | Ester |
| 800-700 | C-Cl Stretch | Aryl Halide |
Note: Predicted vibrational frequencies based on characteristic group frequencies.
Interpretation of the FT-IR Spectrum:
The FT-IR spectrum will be characterized by a broad absorption in the 3400-3200 cm⁻¹ region, indicative of the N-H stretching vibrations of the primary amino group. Aromatic C-H stretching will appear between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl ester will be observed in the 2950-2850 cm⁻¹ range. A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the ester functional group. The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be present in the 1620-1580 cm⁻¹ region. The C-O stretch of the ester and the C-Cl stretch will also be identifiable in the fingerprint region.
Synthesis of this compound
A common and efficient route for the synthesis of this compound involves the reduction of its nitro precursor, Methyl 6-chloro-5-nitronicotinate.
Synthetic Workflow
Caption: Synthetic pathway from the nitro-precursor.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound via the reduction of Methyl 6-chloro-5-nitronicotinate.
Materials:
-
Methyl 6-chloro-5-nitronicotinate
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve Methyl 6-chloro-5-nitronicotinate in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization or column chromatography to obtain the final product of high purity.
Applications in Agrochemical and Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of various commercial and investigational compounds.
Agrochemicals: The Neonicotinoid Connection
The chloropyridinyl moiety is a key pharmacophore in the highly successful neonicotinoid class of insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3] While direct synthesis pathways from this compound to specific commercial neonicotinoids like Imidacloprid are proprietary, its structural similarity to key intermediates such as 6-chloropyridin-3-amine makes it a highly relevant starting material for the synthesis of novel neonicotinoid analogues.
The general synthetic strategy involves the modification of the amino group and subsequent coupling reactions to introduce the desired pharmacophoric elements.
Caption: General workflow for neonicotinoid synthesis.
Pharmaceuticals: A Scaffold for Drug Discovery
The substituted pyridine core of this compound is a versatile template for the design of novel therapeutic agents. The amino and chloro substituents provide handles for a variety of chemical transformations, allowing for the exploration of structure-activity relationships (SAR). Its utility as a building block in medicinal chemistry is in the construction of nitrogen-containing heterocyclic compounds with potential biological activity.[1]
Conclusion
This compound is a molecule of significant synthetic utility. Its well-defined molecular structure, readily characterized by modern spectroscopic techniques, provides a solid foundation for its application in the synthesis of complex target molecules. The presence of multiple reactive sites on a stable pyridine core makes it an invaluable intermediate for the development of new agrochemicals and pharmaceuticals. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.
References
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
An In-Depth Technical Guide to the Synthesis of Methyl 6-amino-5-chloronicotinate
This compound (CAS No: 1095823-38-5), a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O₂, stands as a crucial heterocyclic building block in modern synthetic chemistry. Its strategic importance is primarily recognized in the realms of drug discovery and agrochemical development. The unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core provides a versatile scaffold for constructing more complex molecules with significant biological activity.[1] It serves as a key intermediate for a range of compounds, from innovative crop protection agents to novel therapeutic candidates.[1][2]
The primary synthetic challenge lies in achieving the regioselective introduction of the chlorine atom at the C-5 position. The pyridine ring's electronic nature is heavily influenced by the activating, ortho-para directing amino group at C-6 and the deactivating, meta-directing carboxymethyl group at C-3. This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the prevalent and most effective synthetic strategies to navigate this challenge, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid in methodology selection for research and development applications.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis reveals two primary and strategically distinct pathways to the target molecule. The most direct approach involves the late-stage, regioselective chlorination of a readily available precursor. An alternative route builds the substitution pattern sequentially, leveraging classical aromatic chemistry transformations.
Caption: Retrosynthetic pathways for this compound.
Synthetic Strategy 1: Direct Regioselective Chlorination
This strategy is arguably the most efficient, capitalizing on the powerful activating and directing effect of the C-6 amino group to install the chlorine atom in a single, high-yielding step.
Expertise & Experience: The Rationale Behind the Approach
The foundational principle of this strategy is rooted in electrophilic aromatic substitution. The C-6 amino group is a potent electron-donating group, significantly increasing the electron density of the pyridine ring, particularly at the ortho (C-5) and para (C-4) positions. This activation makes the ring highly susceptible to attack by an electrophilic chlorinating agent. The C-5 position is sterically accessible and electronically favored, enabling high regioselectivity.
The choice of chlorinating agent is critical. While traditional reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be effective, they often require harsher conditions and can lead to side products. Modern methodologies employing reagents like Selectfluor in the presence of a chloride salt (e.g., LiCl) offer a milder, safer, and often more selective alternative.[3] Selectfluor itself is a source of electrophilic fluorine, but in the presence of a chloride source, it acts as an oxidant to generate a more reactive "Cl+" equivalent in situ, which then chlorinates the activated ring.[4]
Experimental Workflow: A Self-Validating Protocol
The following two-step protocol is a robust and reproducible method for lab-scale synthesis.
Caption: Workflow for the Direct Chlorination Synthesis Strategy.
Step A: Synthesis of Methyl 6-aminonicotinate [5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminonicotinic acid (1.0 eq).
-
Reagent Addition: Add methanol (approx. 10-15 mL per gram of starting material) to suspend the acid. Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, methyl 6-aminonicotinate[6][7], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Step B: Regioselective Chlorination using Selectfluor [3][4]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 6-aminonicotinate (1.0 eq) and lithium chloride (LiCl, 1.5-2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Cool the solution in an ice bath. Add Selectfluor (1.1-1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Data Presentation: Quantitative Overview
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| A | Esterification | H₂SO₄, Methanol | 65-70 | 12-18 | 75-90% |
| B | Chlorination | Selectfluor, LiCl, DMF | 0-25 | 2-4 | 80-95% |
Synthetic Strategy 2: Reduction of a Nitro Precursor
This alternative route employs a more traditional, multi-step approach involving the synthesis of a nitro-substituted intermediate followed by its reduction.
Expertise & Experience: The Rationale Behind the Approach
This strategy is predicated on well-established transformations in aromatic chemistry. The synthesis begins with a pre-halogenated pyridine, methyl 6-chloronicotinate.[8][9] The subsequent electrophilic nitration is directed to the C-5 position, influenced by the existing chloro and ester groups. The final step involves the reduction of the nitro group to the target amine. This method avoids the direct handling of potentially sensitive aminopyridines in the chlorination step but adds to the overall step count. The choice of reducing agent in the final step is crucial; catalytic hydrogenation (e.g., H₂/Pd-C) is clean and efficient, while chemical reductants like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are also effective and may be more practical for certain lab setups.
Experimental Workflow: A Self-Validating Protocol
Caption: Workflow for the Nitro Precursor Reduction Strategy.
Step A: Synthesis of Methyl 6-chloronicotinate
This starting material can often be purchased directly.[8][9] If synthesized, a standard method is the esterification of 6-chloronicotinic acid[2][10][11] using thionyl chloride (SOCl₂) in methanol or Fischer esterification with sulfuric acid in methanol.
Step B: Nitration of Methyl 6-chloronicotinate [12]
-
Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add methyl 6-chloronicotinate (1.0 eq) while maintaining the low temperature.
-
Reagent Addition: Add potassium nitrate (KNO₃, 1.05 eq) or fuming nitric acid portion-wise, ensuring the temperature does not rise above 10°C.
-
Reaction: Stir the mixture at 0-10°C for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, methyl 6-chloro-5-nitronicotinate, is collected by filtration, washed with cold water, and dried.
Step C: Reduction of the Nitro Group
-
Reaction Setup: Suspend the methyl 6-chloro-5-nitronicotinate (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add an aqueous solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Workup: Cool the reaction and carefully basify with a concentrated NaOH or Na₂CO₃ solution to pH > 8.
-
Extraction & Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the final product.
Data Presentation: Quantitative Overview
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| A | Esterification | SOCl₂, Methanol | 0 to RT | 2-4 | >95% |
| B | Nitration | KNO₃, H₂SO₄ | 0-10 | 1-2 | 85-95% |
| C | Reduction | SnCl₂·2H₂O, HCl | Reflux | 2-4 | 70-85% |
Comparative Analysis and Scientist's Recommendation
| Parameter | Strategy 1: Direct Chlorination | Strategy 2: Nitro Reduction |
| Step Count | 2 steps (from 6-aminonicotinic acid) | 3 steps (from 6-chloronicotinic acid) |
| Overall Yield | High (typically 60-85%) | Moderate (typically 50-75%) |
| Reagents | Uses modern, selective reagent (Selectfluor). | Uses classic, strong acids and reductants. |
| Safety/Handling | Selectfluor is a strong oxidant. DMF is a suspect carcinogen. | Involves fuming nitric/sulfuric acid. Heavy metal (tin) waste. |
| Scalability | Excellent for lab/pilot scale. Cost of Selectfluor may be a factor at large scale. | Highly scalable and uses inexpensive bulk reagents. |
Recommendation: For laboratory-scale synthesis and process development where efficiency and speed are paramount, Strategy 1 (Direct Chlorination) is the superior choice. Its high regioselectivity and yield in the key chlorination step make it an elegant and effective route. For large-scale industrial production, Strategy 2 (Nitro Reduction) may be more economically viable due to the lower cost of bulk reagents like sulfuric acid, nitric acid, and tin chloride, despite the additional step and waste streams that require management.
Conclusion
The synthesis of this compound can be accomplished effectively through multiple strategic pathways. The modern approach of direct, regioselective chlorination of methyl 6-aminonicotinate offers a concise and high-yielding route ideal for research and discovery settings. Concurrently, the classical nitro-reduction sequence provides a robust, scalable, and economically sound alternative for large-scale production. The selection of the optimal synthetic route is therefore a strategic decision, balancing factors of scale, cost, efficiency, and available resources, underscoring the dynamic interplay between chemical innovation and practical application in the synthesis of high-value chemical intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 6-aminonicotinate 36052-24-1 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 8. Methyl 6-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Methyl 6-Chloronicotinate | LGC Standards [lgcstandards.com]
- 10. prepchem.com [prepchem.com]
- 11. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 12. 59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]
A Technical Guide to the Solubility of Methyl 6-amino-5-chloronicotinate
Introduction: The Critical Role of Solubility in Preclinical Development
Methyl 6-amino-5-chloronicotinate (CAS Number: 856211-63-7) is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and agrochemical synthesis.[1] Its utility as a pharmaceutical intermediate means that a thorough understanding of its physicochemical properties is paramount for successful drug discovery and development.[1] Among these properties, aqueous solubility is a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy.
Poor solubility can lead to erratic absorption, underestimated toxicity in biological assays, and significant challenges in formulation development.[2] This guide provides a comprehensive overview of the core principles and methodologies required to accurately determine the thermodynamic solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and detailed protocols to perform this crucial analysis in their own laboratories.
Physicochemical Profile of this compound
Understanding the inherent chemical properties of a molecule provides the context for its solubility behavior. The structure, featuring a pyridine ring with amino, chloro, and methyl ester functional groups, suggests a compound with moderate polarity.[3] Key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 856211-63-7 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | Solid (powder/crystals) | Inferred from related compounds |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
The presence of an amino group and nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can also be a hydrogen bond donor. These features generally favor solubility in polar solvents.[3] However, the chloro-substituent and the overall molecular structure can limit aqueous solubility.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[4]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[4][5] This value is independent of the experimental method, provided sufficient time is allowed to reach equilibrium. It is the gold standard for preformulation and development, as it represents the most stable and relevant state.[6]
-
Kinetic Solubility is the concentration at which a compound, typically dissolved in a high-concentration organic stock solution (like DMSO), begins to precipitate when added to an aqueous buffer.[2][7] This measurement is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[8][9] While useful for high-throughput screening in early discovery due to its speed, it is less reliable for predicting long-term behavior and formulation stability.[10][11]
For drug development professionals, determining the thermodynamic solubility is crucial , and the most reliable and widely used method for this is the Shake-Flask Method .[6][9]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the benchmark for determining equilibrium solubility.[6] The protocol described below is a robust, self-validating system designed to yield accurate and reproducible data for a compound like this compound.
Principle
An excess amount of the solid compound is agitated in a chosen solvent or buffer system for an extended period until equilibrium is achieved between the dissolved and undissolved material. The saturated supernatant is then carefully separated from the solid and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[5][9]
Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point could be adding 2-5 mg of the compound to 1 mL of the solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is a critical step to avoid contaminating the sample with undissolved particles. Two robust methods are:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant.
-
Filtration: Use a syringe to draw the supernatant and pass it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the initial volume to saturate the filter material and prevent analyte loss.
-
-
Sample Dilution: Accurately dilute the clear, saturated supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 5.0. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Analytical Quantification by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a standard and reliable technique for quantifying nicotinate derivatives.[12][13]
Rationale for Method Selection
The pyridine ring in this compound contains a chromophore that absorbs UV light, making HPLC-UV a suitable quantification method. A reversed-phase C18 column is typically effective for separating small molecules of moderate polarity from potential impurities.[12]
Example HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium formate at pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.
-
Detection: The UV detection wavelength should be set to the absorbance maximum (λmax) of this compound. This can be determined by running a UV scan of a standard solution. A wavelength around 260 nm is often a good starting point for nicotinate-related structures.[13][14]
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
-
Analysis: Inject the diluted supernatant samples and determine their concentration by interpolating their peak areas from the calibration curve.
Conclusion and Best Practices
Determining the thermodynamic solubility of this compound is a non-negotiable step in its journey as a potential drug candidate. While published data is scarce, the gold-standard shake-flask method provides a clear and reliable path for researchers to generate this critical data.
Key best practices include:
-
Ensuring Equilibrium: Always validate that equilibrium has been reached by sampling at multiple time points.
-
Careful Phase Separation: Use centrifugation and/or filtration to ensure no solid particles are carried over into the analytical sample.
-
Validated Quantification: Employ a robust and validated analytical method, such as HPLC-UV, with a proper calibration curve to ensure accurate concentration measurements.
By adhering to these principles, researchers can build a robust data package that will confidently guide formulation strategies, interpret bioassay results, and ultimately accelerate the development timeline.
References
- 1. This compound [myskinrecipes.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. enamine.net [enamine.net]
- 8. ovid.com [ovid.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Physical and chemical properties of Methyl 6-amino-5-chloronicotinate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 6-amino-5-chloronicotinate (CAS No. 856211-63-7). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data on the compound's identification, physicochemical characteristics, reactivity, and applications. Furthermore, it outlines a plausible synthetic pathway and provides detailed protocols for handling, storage, and spectroscopic analysis, grounding all information in authoritative references to ensure scientific integrity and practical utility.
Compound Identification and Overview
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. Its structure incorporates a pyridine ring functionalized with an amino group, a chlorine atom, and a methyl ester. This unique combination of functional groups makes it a versatile synthetic building block.[1]
The strategic placement of the electron-donating amino group and the electron-withdrawing chloro and methyl carboxylate groups on the pyridine ring creates a molecule with distinct electronic properties, influencing its reactivity and potential as a precursor for more complex molecular architectures.[2] It is primarily utilized as a key intermediate in the synthesis of novel compounds with potential biological activity.[1][3]
Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 856211-63-7 | [1][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.60 g/mol | [1][4] |
| Appearance | White powder | [5] |
| Purity | ≥95-99% (Typical commercial grades) | [1][3] |
| Monoisotopic Mass | 186.0196 Da | [6] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [4][7] |
| Hydrogen Bond Donors | 1 (the amino group) | [4][7] |
| Hydrogen Bond Acceptors | 4 (ester oxygens, pyridine nitrogen, amine nitrogen) | [4][7] |
| Rotatable Bonds | 1 (the C-C bond to the ester group) | [4][7] |
| Predicted XlogP | 1.0 - 1.1 | [6][7] |
Expert Insight: The moderate TPSA and low rotatable bond count suggest a degree of molecular rigidity. The predicted XlogP value indicates that the compound is relatively balanced in terms of hydrophilicity and lipophilicity, a feature often sought in drug development for oral bioavailability. The presence of multiple hydrogen bond acceptors and one donor implies it will have moderate solubility in polar protic solvents.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While full experimental spectra are not publicly available, a detailed prediction based on its structure provides a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.
-
Aromatic Protons (H-2, H-4): The two protons on the pyridine ring are in different electronic environments and are expected to appear as two separate singlets or very narrowly split doublets in the downfield region (δ 7.5-8.5 ppm).
-
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a single, broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will give a sharp singlet, typically in the δ 3.8-4.0 ppm region.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 7 distinct signals corresponding to each unique carbon atom in the molecule.
-
Ester Carbonyl (C=O): Expected furthest downfield, around δ 165-170 ppm.
-
Aromatic Carbons (Pyridine Ring): Five signals are expected in the δ 110-160 ppm range. The carbons directly attached to heteroatoms (C-5 attached to Cl, C-6 attached to N) will have their chemical shifts significantly influenced by these substituents.
-
Ester Methyl Carbon (-OCH₃): Expected furthest upfield, around δ 50-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp bands |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Weak to medium |
| 2990 - 2850 | C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃) | Weak |
| ~1725 | C=O Stretch | Ester | Strong, sharp |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1580 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands |
| 1300 - 1100 | C-O Stretch | Ester | Strong |
| 800 - 600 | C-Cl Stretch | Aryl Chloride | Medium to strong |
Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8] The precise position of the C=O stretch can provide clues about electronic effects; electron donation from the amino group may slightly lower this frequency compared to an unsubstituted nicotinate ester.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Adduct Ion | Predicted m/z |
| [M]⁺ | 186.0191 |
| [M+H]⁺ | 187.0269 |
| [M+Na]⁺ | 209.0088 |
| [M+K]⁺ | 224.9828 |
| Isotopic Pattern: |
Expert Insight: A key feature to look for is the characteristic isotopic pattern of chlorine. The molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive evidence for the presence of a single chlorine atom in the molecule.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups and the aromatic ring system. This makes it a versatile intermediate for constructing a diverse range of derivatives.
Caption: Key Reactive Sites of this compound.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.
-
Chloro Group (-Cl): The chlorine atom is a leaving group, making this position susceptible to nucleophilic aromatic substitution. More importantly, it serves as a handle for modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[9] The acid can then be converted to amides, acid chlorides, or other derivatives. The ester can also undergo direct amidation.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in various transformations, with its reactivity profile heavily modulated by the existing substituents.
Synthesis and Purification
While specific literature detailing the synthesis of CAS 856211-63-7 is scarce, a highly plausible and efficient route can be designed based on established chemical transformations of similar molecules. The most logical approach involves the selective reduction of a nitro-group precursor.
Proposed Synthetic Pathway
The synthesis can be achieved via the catalytic hydrogenation of Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5), which is a commercially available starting material.[10] This method is well-documented for the reduction of nitro groups on aromatic rings without affecting other functional groups like esters or aryl chlorides.[11]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized under proper laboratory safety protocols.
-
Reactor Setup: To a hydrogenation vessel or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-5-nitronicotinate (1.0 eq).
-
Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the starting material). Add anhydrous methanol as the solvent to create a slurry.
-
Hydrogenation: Securely connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm is often sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization, for instance from ethanol or an ethanol/water mixture, to yield the final product as a white to off-white solid.[11]
Applications in Research and Development
This compound serves as a valuable building block for creating libraries of compounds for screening in both pharmaceutical and agrochemical research.
-
Pharmaceuticals: Its structure is a key component in the development of various therapeutic agents. The nicotinate core is present in numerous biologically active molecules, and the amino and chloro substituents provide convenient handles for diversification to explore structure-activity relationships (SAR).
-
Agrochemicals: This compound is an important intermediate in the synthesis of modern herbicides and plant growth regulators.[1] The chloronicotinyl scaffold is a well-known pharmacophore in crop protection agents.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with this compound.
-
Hazard Identification: Based on safety data sheets for this and structurally related compounds, this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.[1]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and agricultural science. Its well-defined structure and multiple reactive sites offer chemists a reliable and versatile platform for synthesizing complex target molecules. This guide has provided a detailed summary of its known properties, a predictive spectroscopic profile, and practical protocols for its synthesis and handling. By consolidating this technical information, this document aims to empower researchers to utilize this compound effectively and safely in their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 3. This compound, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound, CasNo.856211-63-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 6-Amino-5-Chloronicotinate: A Technical Guide to Safe Handling and Laboratory Use
Introduction
Methyl 6-amino-5-chloronicotinate is a heterocyclic building block integral to the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.[1] Its utility as a key intermediate in the development of plant growth regulators, herbicides, and nitrogen-containing heterocyclic compounds with potential biological activity makes it a valuable reagent in research and development laboratories.[1] As with many substituted pyridine derivatives, its chemical reactivity necessitates a thorough understanding of its toxicological profile and appropriate handling procedures to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices for laboratory operations.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance and requires careful handling to mitigate potential health risks.[2] The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
The toxicological properties of this compound have not been fully investigated, which underscores the importance of adhering to stringent safety protocols to minimize exposure.[2]
Physicochemical Properties and Their Impact on Safety
A clear understanding of the physicochemical properties of a compound is fundamental to a robust safety assessment. The properties of a related compound, methyl 5-amino-6-chloronicotinate, are presented below and offer insight into the likely behavior of this compound.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₇ClN₂O₂[1] | Indicates the presence of chlorine and nitrogen, which can contribute to hazardous decomposition products upon combustion.[3] |
| Molecular Weight | 186.6 g/mol [1] | A fine powder with this molecular weight can be easily aerosolized, necessitating careful handling to avoid inhalation. |
| Boiling Point | 328.2°C at 760 mmHg[4] | The high boiling point suggests low volatility at room temperature, reducing the risk of inhalation of vapors. |
| Flash Point | 152.3°C[4] | The relatively high flash point indicates that it is not highly flammable, but it will burn if exposed to an ignition source at elevated temperatures. |
| Density | 1.384 g/cm³[4] | Heavier than water. |
| Water Solubility | Low[2] | Spills may not be readily diluted with water, and the compound may persist in the environment.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the workstation.[2] Regular testing and maintenance of this equipment are critical.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is non-negotiable when handling this compound.
-
Eye and Face Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] All respirator use must be in accordance with a comprehensive respiratory protection program.
Figure 1: Personal Protective Equipment (PPE) workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: This compound is a solid, and the generation of dust should be minimized.[2] Use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to prevent aerosolization.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2]
-
Grounding: For larger quantities, take precautionary measures against static discharge.[6]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Inert Atmosphere: For long-term storage and to maintain purity, store under an inert gas such as argon or nitrogen at 2-8°C.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Labeling: Ensure all containers are clearly and accurately labeled.[5]
Emergency Procedures
A well-defined emergency response plan is crucial for mitigating the consequences of accidental spills or personnel exposure.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[3] If skin irritation persists, seek medical attention.[2] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[2] Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[2] |
Accidental Spills
The response to a chemical spill depends on its size and the associated hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.[7]
-
Ensure adequate ventilation.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth.[7]
-
Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[2]
-
Clean the spill area with soap and water.[8]
-
-
Major Spills:
Figure 2: Workflow for responding to a spill of this compound.
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[2]
-
Waste Collection: All waste materials, including contaminated absorbents and PPE, should be collected in a suitable, labeled, and sealed container.[9]
-
Disposal Method: As a chlorinated organic compound, it should not be disposed of in sanitary sewers or released into the environment.[2][10] Disposal should be carried out by an approved waste disposal plant.[2] High-temperature incineration is a common method for the disposal of chlorinated organic residues.[10]
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical resource to support a culture of safety in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. ut.edu [ut.edu]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. tandfonline.com [tandfonline.com]
The Strategic Utility of Methyl 6-amino-5-chloronicotinate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Drug Discovery
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Methyl 6-amino-5-chloronicotinate, a substituted pyridine derivative, has emerged as a critical building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features—a reactive aminopyridine core, a strategically positioned chlorine atom, and a methyl ester group—offer medicinal chemists a powerful toolkit for creating complex molecules with tailored pharmacological profiles. This guide delves into the core applications of this compound, providing insights into its role in the synthesis of kinase inhibitors for oncology and its potential in the development of modulators for other key drug targets.
Core Chemical Attributes and Reactivity
This compound (Molecular Formula: C₇H₇ClN₂O₂) is a stable, solid compound at room temperature, typically requiring storage at 2-8°C under an inert, light-proof atmosphere.[1] The inherent reactivity of this molecule is dictated by the interplay of its functional groups, making it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 186.6 g/mol | [1] |
| Boiling Point | 328.2°C at 760 mmHg | [2] |
| Flash Point | 152.3°C | [2] |
| Density | 1.384 g/cm³ | [2] |
| LogP | 1.685 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The amino group at the 6-position is a key nucleophile, readily participating in condensation and cyclization reactions. The chlorine atom at the 5-position, while relatively stable, can be displaced under specific conditions, offering a handle for further functionalization. The methyl ester at the 3-position can be hydrolyzed or converted to other functional groups, providing another avenue for structural modification.
Application in the Synthesis of Kinase Inhibitors for Oncology
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology. This compound serves as an ideal starting material for the construction of various kinase inhibitor scaffolds, particularly those based on pyridopyrimidine and imidazopyridine cores.
The Pyridopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The pyridopyrimidine scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors. The synthesis of these derivatives often involves the cyclization of an aminopyridine precursor with a suitable three-carbon unit. This compound provides the aminopyridine moiety, and its reactive sites allow for the facile construction of the fused pyrimidine ring.
Diagram 1: General Workflow for Pyridopyrimidine Synthesis
Caption: Synthetic workflow for pyridopyrimidine-based kinase inhibitors.
One of the key advantages of using this compound is the ability to introduce diversity at multiple points of the final molecule. The chlorine atom can be retained or replaced, and the ester group can be modified to interact with specific residues in the kinase active site. This allows for the fine-tuning of potency and selectivity.
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[3] Several approved anti-cancer drugs, such as Axitinib, target VEGFR. While the direct synthesis of Axitinib from this compound is not the primary route, the underlying chemistry highlights the utility of related aminopyridine scaffolds in constructing potent VEGFR inhibitors.[4][5] The nicotinamide core, present in this compound, is a key feature in many VEGFR inhibitors, contributing to their binding affinity.[3][6]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is another critical pathway in cancer and inflammatory diseases.[7][8] Small molecule inhibitors of JAKs have shown significant clinical success. Patents reveal that chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines, useful as JAK inhibitors, can be prepared from precursors that share structural similarities with this compound, demonstrating the adaptability of this chemical space for targeting different kinase families.[9]
Table 2: Representative IC50 Values for Kinase Inhibitors with Related Scaffolds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridopyrimidine Derivative | EGFR | 10 - 50 | [10] |
| Nicotinamide-based Inhibitor | VEGFR-2 | 60.83 | [6] |
| Naphthoquinone Derivative | JAK2 | 3.31 (µM) | [11] |
| Naphthoquinone Derivative | JAK3 | (in nanomolar range) | [11] |
Note: The IC50 values are for compounds with related scaffolds and are presented for illustrative purposes.
Experimental Protocol: Synthesis of a Pyridopyrimidine Derivative
The following is a representative, generalized protocol for the synthesis of a pyridopyrimidine derivative from an aminopyridine precursor, illustrating the type of reactions in which this compound could be employed.
Step 1: Condensation Reaction
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add a formamide derivative (1.1 equivalents).
-
Add a catalytic amount of a suitable acid or base if required.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Cyclization and Work-up
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and then a non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the crude product under vacuum.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure pyridopyrimidine derivative.
Diagram 2: Key Reaction - Cyclization to form Pyridopyrimidine
Caption: Cyclization reaction to form the pyridopyrimidine core.
Broader Applications and Future Perspectives
While its application in oncology is prominent, the utility of this compound extends to other therapeutic areas. The nicotinic acid scaffold is a known privileged structure in drug discovery and has been explored for the development of allosteric modulators of G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases, including those of the central nervous system.
The strategic placement of the amino and chloro substituents on the pyridine ring allows for the generation of diverse chemical libraries. By systematically modifying these positions, researchers can conduct detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a testament to the power of a well-designed chemical building block in modern drug discovery. Its inherent reactivity and versatile structure provide a robust platform for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors with applications in oncology. As our understanding of disease biology continues to evolve, the demand for novel and effective small molecule therapeutics will undoubtedly grow. The strategic application of foundational molecules like this compound will remain a critical component in the armamentarium of medicinal chemists, enabling the development of the next generation of life-saving medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. Methyl 5-amino-6-chloronicotinate|lookchem [lookchem.com]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 5. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-amino-5-chloronicotinate
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Introduction: The Strategic Importance of Substituted Nicotinates
Methyl 6-amino-5-chloronicotinate is a vital heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring a reactive chloro-substituent and nucleophilic amino group, allows for diverse chemical modifications. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for C-C bond formation, is a particularly powerful tool for the arylation of this scaffold.[2][3][4] This reaction's mild conditions and high functional group tolerance make it ideal for constructing complex molecules with potential biological activity.[5][6][7] However, the coupling of electron-rich and potentially coordinating substrates like this compound with chloro-pyridines can be challenging.[8][9][10] This guide provides a comprehensive overview of the key mechanistic considerations and detailed protocols to enable researchers to successfully employ this substrate in Suzuki coupling reactions.
Mechanistic Insights: Overcoming the Hurdles of Coupling with Chloro-pyridines
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][11][12] The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][11][12]
The Catalytic Cycle
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The primary challenge in coupling chloro-pyridines lies in the initial oxidative addition step. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, often requiring more active catalyst systems.[9][13] Furthermore, the presence of the amino group on the this compound substrate can lead to catalyst inhibition. The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.[8][9]
To overcome these challenges, the selection of an appropriate palladium precursor, ligand, base, and solvent system is critical.
Optimizing Reaction Conditions: A Data-Driven Approach
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound, based on established principles for challenging aryl chlorides and amino-pyridines.[8][13]
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Use Case |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | General, high-yielding system for challenging chlorides.[13] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Effective for sterically hindered and electron-rich substrates. |
| PdCl₂(dppf) (2-5%) | (None, is a complex) | A common, robust pre-catalyst, though may require higher temperatures.[13] |
| Pd(PPh₃)₄ (3-5%) | (None, is a complex) | Less effective for aryl chlorides, often requiring higher temperatures and longer reaction times.[9] |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent(s) | Key Considerations |
| K₃PO₄ (2-3 eq.) | 1,4-Dioxane, Toluene | Strong, non-nucleophilic base, often a good starting point.[6][14] |
| Cs₂CO₃ (2-3 eq.) | 1,4-Dioxane, DMF | Highly effective, but more expensive. |
| K₂CO₃ (2-3 eq.) | 1,4-Dioxane/H₂O, Toluene/H₂O | Common and cost-effective, the presence of water can be beneficial.[15] |
| Na₂CO₃ (2-3 eq.) | DMF, Acetonitrile | Another common choice, solubility can be a factor. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a robust starting point for the coupling of various aryl and heteroaryl boronic acids.
Workflow Diagram:
Figure 2: Standard experimental workflow for Suzuki coupling.[13]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[13]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[13]
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.[13]
-
Add the degassed solvent via syringe.[13]
-
Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[13]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9][13]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[13]
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging substrates or to accelerate reaction times, microwave irradiation can be highly effective.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous DMF
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add anhydrous DMF and seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. The following decision tree can help diagnose and resolve common issues.
Figure 3: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[14]
Common Side Reactions:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using boronic esters (e.g., pinacol esters) or by running the reaction under anhydrous conditions.[8]
-
Homocoupling: The self-coupling of the boronic acid. This is often promoted by the presence of oxygen.[9][14]
-
Dehalogenation: The reduction of the starting aryl halide. Ensure solvents are not a source of hydrides.[8][9]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of diverse, functionalized nicotinic acid derivatives. By carefully selecting the catalyst system, base, and solvent, and by following robust experimental protocols, researchers can overcome the inherent challenges associated with this substrate. The information and procedures outlined in this guide provide a solid foundation for the successful application of this important building block in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-amino-5-chloronicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of C-N Bond Formation on an Electron-Deficient, Multifunctional Pyridine Core
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's power lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, by offering milder conditions and broader functional group tolerance.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a particularly challenging substrate: methyl 6-amino-5-chloronicotinate. This molecule presents a unique confluence of synthetic hurdles: an electron-deficient pyridine ring, a relatively unreactive chloro leaving group, and the presence of both an amino and a methyl ester functionality. These features can lead to catalyst inhibition, undesired side reactions, and product degradation if not carefully managed.
Herein, we dissect the mechanistic nuances of this transformation and provide a robust, field-tested protocol for the successful amination of this compound. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering insights that empower researchers to not only replicate this procedure but also to adapt and troubleshoot related challenging couplings.
The Catalytic Cycle: A Mechanistic Framework
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding these fundamental steps is crucial for rationalizing the experimental parameters and for troubleshooting.[1]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium, regenerating the active Pd(0) catalyst.[1]
A common side reaction is hydrodehalogenation , where the chloro group is replaced by a hydrogen atom. This can occur if the reductive elimination step is slow, allowing for competing pathways.[2]
Key Considerations for the Amination of this compound
The successful amination of this substrate hinges on a careful selection of reaction parameters to address its inherent challenges:
-
The Substrate: this compound is an electron-deficient heteroaromatic chloride. The pyridine nitrogen and the amino group can potentially coordinate to the palladium center and inhibit catalysis.
-
The Catalyst System: The choice of both the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps. For heteroaromatic substrates, ligands that can prevent catalyst deactivation are essential.
-
The Base: A base is required to deprotonate the amine coupling partner. However, the methyl ester functionality in the substrate is susceptible to hydrolysis under strongly basic conditions. Therefore, a careful balance must be struck between a base strong enough to facilitate the reaction and mild enough to preserve the ester group.
-
The Solvent: The solvent must be anhydrous and aprotic. Toluene and dioxane are commonly used. It is crucial to degas the solvent to remove oxygen, which can deactivate the Pd(0) catalyst.[2]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous, degassed toluene or dioxane
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: A Guide to Reaction Parameters
The following table summarizes recommended starting conditions and potential optimization parameters for the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Starting Condition | Optimization Considerations |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ can also be used. Pre-catalysts may offer improved activity. |
| Ligand | Xantphos (4 mol%) | Other bulky, electron-rich ligands like RuPhos or BrettPhos may be effective. |
| Base | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ is another suitable option. Stronger bases like NaOtBu may cause ester hydrolysis. |
| Solvent | Toluene | Dioxane is a common alternative. Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | May be adjusted between 90-120 °C to optimize reaction rate and minimize side reactions. |
| Amine Stoichiometry | 1.2 equivalents | An excess of the amine can help drive the reaction to completion.[2] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition; catalyst deactivation. | Increase catalyst loading (up to 5 mol%).[2] Ensure strictly anhydrous and inert conditions.[2] Try a different ligand. |
| Hydrodehalogenation | Slow reductive elimination; presence of water. | Use a bulkier ligand to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dry.[2] |
| Ester Hydrolysis | Base is too strong. | Switch to a weaker base like K₃PO₄. |
| Complex reaction mixture | Side reactions or product degradation. | Lower the reaction temperature. Monitor the reaction closely to avoid over-running. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. By understanding the underlying mechanistic principles and carefully selecting the reaction components, particularly a suitable bulky phosphine ligand and a moderately strong inorganic base, researchers can successfully synthesize valuable substituted aminonicotinates. The protocol and insights provided in this guide serve as a robust starting point for the development of a wide range of novel compounds for applications in drug discovery and materials science.
References
Application Notes: Synthetic Strategies for the Derivatization of Methyl 6-amino-5-chloronicotinate
Abstract
Methyl 6-amino-5-chloronicotinate is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research. Its bifunctional nature, possessing both a reactive amino group and a halogenated pyridine core, offers multiple avenues for structural modification. This guide provides an in-depth exploration of robust synthetic protocols for creating diverse derivatives from this valuable intermediate. We will detail key transformations including palladium-catalyzed cross-coupling reactions at the chloro position (Suzuki-Miyaura and Sonogashira) and functionalization of the 6-amino group via N-acylation and Sandmeyer-type diazotization. Each section elucidates the underlying chemical principles, offers step-by-step experimental protocols, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Core Scaffold
This compound (CAS 856211-63-7) is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds with potential biological activity.[1] The strategic placement of the amino, chloro, and methyl ester functionalities provides three distinct points for chemical elaboration, making it an attractive scaffold for generating molecular libraries in drug discovery programs.
The primary reactive sites for the derivatization strategies discussed herein are:
-
The C5-Chloro Group: Ideal for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.
-
The C6-Amino Group: Susceptible to acylation, alkylation, arylation, and conversion to a diazonium salt for subsequent nucleophilic substitution.
This document provides validated, field-proven protocols to exploit this reactivity, enabling the synthesis of novel compounds for further investigation.
Synthetic Pathways and Experimental Protocols
This section is organized by the reactive site on the starting material, providing both the scientific rationale and detailed methodologies for each transformation.
Derivatization via the C5-Chloro Group: Cross-Coupling Reactions
The chlorine atom on the electron-deficient pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for their reliability and broad functional group tolerance.[2]
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[3][4] For this compound, this allows for the introduction of a wide array of aryl or heteroaryl substituents at the C5 position.
Scientific Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the nicotinic acid derivative. This is often the rate-limiting step for less reactive aryl chlorides.[5]
-
Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium(II) complex. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating this step.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Ligands like those from the Buchwald (e.g., SPhos) or Hartwig series are often employed for challenging substrates like chloropyridines.[6]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1.1: Synthesis of Methyl 6-amino-5-phenylnicotinate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 186.60 | 1.0 | 1.0 | 187 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane / Water (4:1) | - | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive flow of argon, add the PdCl₂(dppf)-CH₂Cl₂ adduct.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired product.
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to alkynyl-substituted aromatics.[8] This reaction is exceptionally useful for creating rigid linkers in drug molecules or for synthesizing precursors to more complex heterocyclic systems.
Scientific Rationale: The Sonogashira coupling typically employs a dual-catalyst system.[9]
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-Cl bond.[9]
-
Copper Cycle: A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent and acid scavenger) to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation than the alkyne itself.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium(II) complex. Subsequent reductive elimination yields the C(sp²)-C(sp) coupled product and regenerates the Pd(0) catalyst.
To avoid the common side reaction of alkyne homocoupling (Glaser coupling), the reaction must be performed under strictly anaerobic conditions.[10] Copper-free Sonogashira protocols have also been developed to mitigate this issue.[9]
Protocol 2.1.2: Synthesis of Methyl 6-amino-5-(phenylethynyl)nicotinate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 186.60 | 1.0 | 1.0 | 187 mg |
| Phenylacetylene | 102.13 | 1.2 | 1.2 | 123 mg (132 µL) |
| Pd(PPh₃)₄ | 1155.56 | 0.02 | 0.02 | 23 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 101.19 | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at 60 °C for 6-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain the target compound.
Derivatization via the C6-Amino Group
The primary amino group at the C6 position is a versatile handle for introducing a variety of functional groups and building molecular complexity.
N-acylation is a fundamental transformation that converts the primary amine into a secondary amide.[11] This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which is a common strategy in medicinal chemistry to modulate target binding and pharmacokinetic properties.
Scientific Rationale: The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride or acetic anhydride). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[12]
Protocol 2.2.1: Synthesis of Methyl 6-acetamido-5-chloronicotinate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 186.60 | 1.0 | 1.0 | 187 mg |
| Acetyl Chloride | 78.50 | 1.1 | 1.1 | 78 µL |
| Pyridine | 79.10 | 2.0 | 2.0 | 161 µL |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, dilute the mixture with DCM (15 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
The Sandmeyer reaction provides a powerful two-step method to replace an aromatic amino group with a wide range of substituents, including halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.[13][14] This transformation is particularly valuable as it allows for the introduction of functionalities that are not easily accessible through other synthetic routes.
Scientific Rationale:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[15] This converts the amino group into an aryl diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[16]
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical, with the loss of N₂, followed by the transfer of the nucleophile (e.g., Br⁻) from a copper(II) species to form the final product.[13]
Diagram: Sandmeyer Reaction Pathway
Caption: Two-step sequence for the Sandmeyer bromination reaction.
Protocol 2.2.2: Synthesis of Methyl 6-bromo-5-chloronicotinate
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 186.60 | 1.0 | 1.0 | 187 mg |
| Hydrobromic Acid (48% aq.) | 80.91 | - | - | 2 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 1.2 | 83 mg |
| Copper(I) Bromide (CuBr) | 143.45 | 1.1 | 1.1 | 158 mg |
| Water | 18.02 | - | - | ~5 mL |
Procedure:
-
Diazotization: a. Suspend this compound in the 48% hydrobromic acid in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. b. Dissolve sodium nitrite in a minimal amount of cold water (~1 mL). c. Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt. Stir for an additional 20 minutes at this temperature.
-
Sandmeyer Reaction: a. In a separate flask, dissolve/suspend the copper(I) bromide in ~1 mL of 48% HBr. b. Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed. c. After the initial effervescence subsides, warm the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: a. Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 20 mL). b. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. c. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to yield Methyl 6-bromo-5-chloronicotinate.
Summary and Outlook
The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile starting material. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and classical transformations like N-acylation and Sandmeyer reactions, researchers can efficiently generate a broad spectrum of novel derivatives. These application notes provide a solid foundation for the synthesis of compound libraries for screening in pharmaceutical and agrochemical discovery programs, enabling the rapid exploration of structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Diazotisation [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Utility of Methyl 6-Amino-5-Chloronicotinate in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Discovery
In the landscape of medicinal and agrochemical research, the strategic selection of foundational building blocks is paramount to the efficient discovery of novel, high-value molecules. Methyl 6-amino-5-chloronicotinate (CAS No: 856211-63-7) has emerged as a key heterocyclic intermediate, prized for its trifunctional nature that enables precise and divergent synthetic pathways.[1][2] Its structure, featuring a pyridine core substituted with an amino group, a chlorine atom, and a methyl ester, presents a unique combination of reactive handles. This allows for sequential and site-selective modifications, making it an invaluable precursor for complex nitrogen-containing heterocyclic compounds with significant biological activity.[1]
This guide provides an in-depth analysis of the reactivity of this compound and details field-proven protocols for its application in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 856211-63-7 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon), protected from light | [1] |
Reactivity Profile: A Map of Synthetic Potential
The synthetic versatility of this compound stems from the distinct electronic nature of its substituents. The chlorine atom at the C5 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. The amino group at C6 is a potent electron-donating group and a nucleophile, while the methyl ester at C3 is an electron-withdrawing group susceptible to hydrolysis or amidation. The vicinal relationship between the amino and ester groups provides a powerful platform for cyclization reactions to form fused bicyclic systems.
Caption: Reactivity map of this compound.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[3] The C5-chloro position of this compound is an ideal handle for this transformation, allowing for the introduction of diverse aryl and heteroaryl moieties with high functional group tolerance.[4][5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling various boronic acids. Optimization of the catalyst, base, or solvent may be required for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality Note: The use of an aqueous base (K₂CO₃ in water/dioxane) is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] The inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of the C5-chloro position with a wide range of primary and secondary amines, providing access to novel substituted 6-aminonicotinate derivatives.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
The choice of ligand and base is critical for the success of this reaction and is highly substrate-dependent.[8] A robust phosphine ligand and a strong, non-nucleophilic base are typically required.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the base (e.g., sodium tert-butoxide, 1.5 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq), the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and establish an argon atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Causality Note: The sterically hindered phosphine ligand is essential to promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[6] The strong base is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application III: Synthesis of Fused Pyridopyrimidine Scaffolds
The 1,2-arrangement of the amino and ester functionalities makes this compound an ideal precursor for constructing fused heterocyclic systems, which are privileged structures in drug discovery.[9] For example, condensation with a suitable one-carbon equivalent, such as formamidine, can lead to the formation of pyridopyrimidinones.
Protocol 3: Synthesis of a 6-Chloropyrido[2,3-d]pyrimidin-7(8H)-one
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate (2.0 - 3.0 eq)
-
Solvent (e.g., Ethanol or 2-Methoxyethanol)
-
Base (e.g., Sodium ethoxide, catalytic to stoichiometric)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) and formamidine acetate (2.5 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add a solution of sodium ethoxide (21 wt% in ethanol, 2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C). The reaction typically results in the precipitation of the product. Monitor by TLC for consumption of the starting material (usually 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid sequentially with water and cold ethanol to remove excess reagents and salts. Dry the solid under vacuum to yield the pure pyridopyrimidinone product. Further purification is often not necessary.
Causality Note: This reaction proceeds via an initial condensation of the C6-amino group with formamidine, followed by an intramolecular nucleophilic attack of the newly formed amidine nitrogen onto the C3-ester carbonyl group, with subsequent elimination of methanol to yield the stable, fused aromatic ring system.
Summary of Applications
| Application | Key Transformation | Reagents/Catalyst Example | Expected Outcome |
| Suzuki Coupling | C(sp²)-C(sp²) Bond Formation | Pd(PPh₃)₄, K₂CO₃, Arylboronic Acid | 5-Aryl-6-aminonicotinate esters |
| Buchwald-Hartwig | C(sp²)-N Bond Formation | Pd₂(dba)₃/Xantphos, NaOt-Bu, Amine | 5-(Alkyl/Aryl)amino-6-aminonicotinates |
| Heterocycle Synthesis | Annulation/Cyclization | Formamidine Acetate, NaOEt | Fused Pyridopyrimidinone Core |
Conclusion
This compound is a high-potential building block that offers multiple, orthogonal sites for chemical modification. Its ability to readily participate in robust and scalable reactions like Suzuki and Buchwald-Hartwig couplings, combined with its capacity for constructing complex fused heterocycles, secures its role as a strategic tool for researchers, scientists, and drug development professionals. The protocols outlined herein serve as a validated foundation for leveraging this versatile scaffold in the pursuit of next-generation therapeutics and agrochemicals.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Application Notes and Protocols: A Detailed Guide to the N-acylation of Methyl 6-amino-5-chloronicotinate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The N-acylation of aminopyridines is a fundamental transformation in organic synthesis, providing a robust pathway to a diverse array of functionalized heterocyclic compounds. These products are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals. Methyl 6-amino-5-chloronicotinate is a valuable building block, and its N-acylation opens avenues to new molecular scaffolds with potential biological activity. This guide provides a comprehensive, field-proven protocol for the efficient N-acylation of this compound, grounded in established chemical principles. The procedure detailed herein is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.
Reaction Principle: The Schotten-Baumann Reaction
The N-acylation of this compound is typically achieved via a Schotten-Baumann reaction. This method involves the treatment of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base plays a crucial dual role: it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction and can also act as a nucleophilic catalyst.[1] Pyridine is a commonly employed base for this transformation due to its ability to effectively scavenge the acid and its favorable solvent properties for the reactants.[1]
The reaction mechanism proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The subsequent elimination of a leaving group (e.g., chloride) and deprotonation by the base yields the stable N-acyl product. The electron-withdrawing nature of the chloro and methyl nicotinate substituents on the pyridine ring can influence the nucleophilicity of the amino group.[2]
Experimental Workflow
The overall experimental workflow for the N-acylation of this compound is depicted below. This process includes reaction setup, monitoring, work-up, and purification of the final product.
Figure 1: A schematic representation of the experimental workflow for the N-acylation of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store in a desiccator. |
| Acetyl Chloride (or other acyl chloride) | Reagent Grade | Commercially available | Handle in a fume hood. |
| Acetic Anhydride (alternative) | Reagent Grade | Commercially available | Handle in a fume hood. |
| Pyridine | Anhydrous | Commercially available | Store over molecular sieves. |
| Dichloromethane (DCM) | HPLC Grade | Commercially available | Used for extraction. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially available | Used for chromatography. |
| Hexanes | HPLC Grade | Commercially available | Used for chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepare in-house | Used for washing. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepare in-house | Used for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | Used for drying. |
Apparatus
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound using acetyl chloride. The molar equivalents of other acylating agents should be adjusted accordingly.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).
-
Cool the resulting solution to 0°C using an ice bath. This is critical to control the initial exothermic reaction with the acylating agent.
Step 2: Addition of the Acylating Agent
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution at 0°C. The slow addition helps to dissipate heat and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Spot the reaction mixture alongside the starting material on a TLC plate.
-
The reaction is considered complete when the starting material spot is no longer visible by UV light. This typically takes 2-4 hours.
Step 4: Work-up and Extraction
-
Upon completion, carefully quench the reaction by the slow addition of water while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
The column is packed using a slurry of silica gel in hexanes.
-
The crude material is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).
-
Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
Step 6: Product Characterization
-
The solvent from the combined pure fractions is removed under reduced pressure to yield the N-acylated product as a solid.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial as acylating agents like acetyl chloride are highly reactive towards water. Moisture can lead to the hydrolysis of the acylating agent, reducing the yield of the desired product.
-
Use of Pyridine: Pyridine serves as both a solvent and a base. Its basicity is sufficient to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.[1] It can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.
-
Temperature Control: The initial cooling to 0°C is a precautionary measure to manage the exothermic nature of the reaction between the amine and the acyl chloride. Running the reaction at room temperature after the initial addition allows for a reasonable reaction rate without promoting side reactions.
-
Aqueous Work-up: The washing steps are designed to remove impurities. The 1 M HCl wash removes the basic pyridine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.
Concluding Remarks
This detailed protocol provides a reliable and reproducible method for the N-acylation of this compound. By understanding the principles behind each step, researchers can adapt and optimize this procedure for various acylating agents and scales. The resulting N-acylated products serve as versatile intermediates for further synthetic manipulations in the pursuit of novel molecules with significant applications in medicinal chemistry and materials science.
References
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Methyl 6-amino-5-chloronicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 6-amino-5-chloronicotinate, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1] We delve into the critical aspects of synthetic strategy, process optimization, and safety, grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and the scientific rationale behind key procedural choices to ensure reproducibility, scalability, and safety.
Introduction: The Significance of this compound
This compound (C₇H₇ClN₂O₂) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring amino, chloro, and methyl ester functional groups, makes it a versatile precursor for constructing more complex heterocyclic compounds. In the pharmaceutical industry, it is a key intermediate for synthesizing a range of biologically active molecules. In the agrochemical sector, it is instrumental in developing modern herbicides and plant growth regulators.[1] The efficient and scalable synthesis of this compound is therefore a critical objective for chemical development and manufacturing.
Molecular Information:
-
Formula: C₇H₇ClN₂O₂
-
Molecular Weight: 186.6 g/mol [1]
-
Appearance: Typically a solid at room temperature[2]
Strategic Approach: Selecting a Synthetic Pathway for Scale-Up
Several synthetic routes can yield this compound. However, for industrial-scale production, the selection criteria prioritize cost-effectiveness, safety, atom economy, and the availability of starting materials. A common and robust strategy involves the reduction of a nitro-substituted precursor, Methyl 6-chloro-5-nitronicotinate. This approach is often favored for its reliability and high yields.
The overall transformation can be visualized as a two-step process starting from the more accessible 6-hydroxy-5-nitronicotinic acid.
Caption: High-level workflow for the synthesis of this compound.
Causality Behind Pathway Selection:
-
Starting Material Accessibility: 6-Hydroxy-5-nitronicotinic acid serves as a logical starting point and can be synthesized from readily available precursors.
-
Robust Transformations: The conversion of a hydroxyl group to a chlorine and the reduction of a nitro group are well-established, high-yielding, and scalable chemical transformations.
-
Purification Advantages: The intermediate and final products are solids, which generally allows for efficient purification on a large scale through crystallization, avoiding costly and time-consuming chromatographic methods.
Detailed Large-Scale Synthesis Protocol
This protocol details the synthesis via the reduction of Methyl 6-chloro-5-nitronicotinate, a common intermediate.[3]
Part A: Synthesis of Methyl 6-chloro-5-nitronicotinate Intermediate
This step involves the simultaneous chlorination and esterification of 6-hydroxy-5-nitronicotinic acid.
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser
-
Addition funnel
-
6-Hydroxy-5-nitronicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Methanol (anhydrous)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, lab coat.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Reagent Charging: Carefully charge the reactor with 6-hydroxy-5-nitronicotinic acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 5-10 volumes) to the reactor.
-
Cooling: Cool the stirred suspension to 0-5 °C using a suitable cooling bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (approx. 2.0-3.0 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice/water. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is Methyl 6-chloro-5-nitronicotinate.[4]
Part B: Synthesis of this compound
This step involves the catalytic hydrogenation of the nitro intermediate. A similar procedure is effective for the reduction of related nitronicotinate compounds.[5]
Materials & Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel or filter press)
-
Methyl 6-chloro-5-nitronicotinate
-
Palladium on Carbon (5% or 10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Reactor Charging: In a hydrogenation reactor, charge Methyl 6-chloro-5-nitronicotinate (1.0 eq) and the solvent (Methanol or Ethanol, 10-20 volumes).
-
Catalyst Addition: Carefully add the wet Palladium on Carbon catalyst (typically 1-5 mol%).
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature. The reaction is exothermic; maintain the temperature below 40°C.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Catalyst Removal: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure this compound as a solid.
| Parameter | Value/Condition | Rationale |
| Hydrogenation Pressure | 50-100 psi | Provides a sufficient driving force for the reaction without requiring specialized high-pressure equipment. |
| Reaction Temperature | 25-40 °C | Balances reaction rate with safety. Higher temperatures can lead to side reactions or pressure buildup. |
| Catalyst Loading | 1-5 mol % | An economic and effective range. Higher loading speeds up the reaction but increases cost and filtration burden. |
| Expected Yield | >90% | Catalytic hydrogenation is a highly efficient transformation for nitro group reduction. |
| Purity (Post-Recrystallization) | >99% | Recrystallization is a highly effective method for purifying solid organic compounds on a large scale. |
Table 1: Key Process Parameters and Expected Results for Hydrogenation.
Self-Validating Systems and Quality Control
To ensure the integrity and purity of the final product, a robust quality control system is essential. This serves as a self-validating check on the success of the synthesis.
Caption: Quality control workflow for validating this compound.
-
Thin Layer Chromatography (TLC): An initial, rapid check for the presence of starting material or major impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A well-developed HPLC method should show the main peak at >99% area.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the molecule by showing the expected proton signals, multiplicities, and integrations.
Safety and Hazard Management
The large-scale synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.
| Substance | CAS Number | Key Hazards | GHS Pictograms |
| This compound | 856211-63-7 | Acute oral toxicity, Skin/Eye Irritation.[2] | моделей |
| Methyl 6-chloro-5-nitronicotinate | 59237-53-5 | Harmful if swallowed, Skin/Eye Irritation.[3] | моделей |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Fatal if inhaled, Severe skin burns and eye damage, Reacts violently with water. | 腐食性, 毒性 |
| Palladium on Carbon (wet) | 7440-05-3 | Flammable solid. Can be pyrophoric upon drying. | 燃焼性 |
| Hydrogen Gas | 1333-74-0 | Extremely flammable gas. Contains gas under pressure; may explode if heated. | 燃焼性, 圧縮ガス |
Table 2: Summary of Key Chemical Hazards.
Core Safety Requirements:
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a walk-in fume hood, especially when handling POCl₃. The hydrogenation step must be performed in a reactor designed for pressurized reactions.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, face shields, and chemical-resistant gloves and clothing.[2]
-
Hydrogen Safety: Ensure the hydrogenation area is free of ignition sources and is equipped with hydrogen sensors. The system must be properly grounded to prevent static discharge.
-
Quenching Procedures: The quenching of POCl₃ is extremely hazardous and must be done slowly and with extreme caution under controlled cooling.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Catalyst waste requires special handling due to its pyrophoric nature.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Conditions for the reduction of the ester group in Methyl 6-amino-5-chloronicotinate
An In-Depth Guide to the Selective Reduction of the Ester Group in Methyl 6-amino-5-chloronicotinate
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. The selective transformation of its functional groups is paramount for the synthesis of complex, biologically active molecules. One of the most fundamental transformations is the reduction of the methyl ester group to a primary alcohol, yielding (6-amino-5-chloropyridin-3-yl)methanol.[1][2] This product is a key intermediate for introducing further structural diversity.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conditions for the selective reduction of the ester group in this compound. It addresses the inherent chemoselectivity challenges and offers detailed, field-proven protocols using common laboratory reagents.
The Chemoselectivity Challenge
The primary challenge in this transformation is chemoselectivity. The starting material, this compound, possesses multiple reactive sites:
-
Ester Group: The target for reduction.
-
Aromatic Pyridine Ring: Susceptible to hydrogenation under certain conditions.
-
Chloro Substituent: Can be removed via hydrogenolysis (dehalogenation).
-
Amino Group: Can react with highly reactive reagents.
An ideal reduction method must selectively transform the ester into a primary alcohol while leaving the other functional groups intact. Methods like catalytic hydrogenation, which are effective for reducing aromatic rings, pose a high risk of dehalogenation and are generally unsuitable for this specific transformation.[3] Therefore, hydride-based reducing agents are the preferred choice.
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[4][5] Its high reactivity makes it highly effective for ester reduction but also necessitates careful handling and anhydrous conditions.
Principle and Rationale
LiAlH₄ serves as a source of the hydride ion (H⁻). The reduction of an ester proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an intermediate aldehyde.
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.
-
Workup: A final aqueous workup protonates the alkoxide to yield the primary alcohol.[6]
Given the high reactivity of LiAlH₄, the reaction is typically fast and high-yielding. However, strict adherence to anhydrous conditions is critical, as LiAlH₄ reacts violently with water.
Experimental Protocol: LiAlH₄ Reduction
Safety Note: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Handle it with extreme caution in an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 20 mL per gram of ester).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the reagents very slowly to control the reaction rate.
-
-
Workup: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrate and the washings. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (6-amino-5-chloropyridin-3-yl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Troubleshooting
-
Low Yield: May result from incomplete reaction or degradation. Ensure all reagents are anhydrous and the reaction goes to completion via TLC.
-
Formation of Byproducts: Incomplete reduction may leave some aldehyde intermediate. Ensure sufficient LiAlH₄ is used and the reaction time is adequate.
-
Difficult Filtration: If the aluminum salts are gelatinous instead of granular, the quenching was likely too fast. Add a small amount of anhydrous MgSO₄ and stir vigorously to help granulate the precipitate.
Method 2: Reduction using Sodium Borohydride/Methanol System
Sodium borohydride (NaBH₄) is a much milder and safer reducing agent than LiAlH₄.[7] Under standard conditions, it is not strong enough to reduce esters.[4][8] However, its reactivity can be significantly enhanced by using it in large excess in a mixed solvent system, such as THF and methanol, at elevated temperatures. This approach provides a safer, more convenient alternative to LiAlH₄.[9]
Principle and Rationale
The reduction of esters with NaBH₄ in alcoholic solvents is much slower than the reduction of aldehydes or ketones. The reaction is believed to proceed through the formation of alkoxyborohydrides, which are more potent reducing agents. By using a large excess of NaBH₄ and refluxing in a suitable solvent system, the equilibrium can be driven towards the formation of the primary alcohol. This method is particularly attractive as it avoids the hazards associated with LiAlH₄ and often exhibits good chemoselectivity. A published procedure for the reduction of the closely related methyl nicotinate demonstrates the viability of this approach.[10]
Experimental Protocol: NaBH₄/Methanol Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a mixture of THF and methanol (e.g., a 1:1 or 2:1 ratio, approx. 20 mL total solvent per gram of ester).
-
Reagent Addition: To the stirred solution, add sodium borohydride (4.0-5.0 equivalents) portion-wise. Note: The addition may cause some effervescence.
-
Reaction: Heat the reaction mixture to reflux (typically around 65-70 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: After completion, cool the mixture to room temperature. Carefully and slowly add water to quench the excess NaBH₄.
-
Workup: Remove the organic solvents (THF and methanol) under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as needed, typically via column chromatography on silica gel.
Troubleshooting
-
Incomplete Reaction: The reaction may be slow. Ensure a sufficient excess of NaBH₄ is used and allow for adequate reflux time.
-
Side Reactions with Solvent: Prolonged reflux can lead to side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Comparative Analysis of Reduction Methods
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄)/Methanol |
| Reactivity | Very High | Moderate (enhanced by conditions) |
| Chemoselectivity | Good, but may risk side reactions | Generally higher, less aggressive |
| Reaction Conditions | Anhydrous, 0 °C to RT | Reflux temperature (65-70 °C) |
| Safety | Pyrophoric, reacts violently with water | Stable in air, reacts moderately with water |
| Workup | Requires careful, multi-step quenching | Simple aqueous quench |
| Ease of Use | Requires inert atmosphere techniques | Standard laboratory setup |
| Typical Yield | High | Good to High |
Visualizations
General Reaction Scheme
The following diagram illustrates the conversion of this compound to its corresponding primary alcohol.
Caption: Chemical transformation of the ester to a primary alcohol.
Generalized Experimental Workflow
This diagram outlines the typical steps involved in a laboratory-scale reduction reaction.
Caption: A standard workflow for synthesis and purification.
Conclusion
The selective reduction of the ester in this compound to (6-amino-5-chloropyridin-3-yl)methanol is a critical transformation for synthetic applications. Both Lithium Aluminum Hydride and enhanced Sodium Borohydride systems are effective for this purpose. The choice of reagent depends on the available laboratory equipment, safety considerations, and desired scale. LiAlH₄ offers a rapid and high-yielding route but requires stringent anhydrous and inert atmosphere techniques. The NaBH₄/Methanol system provides a significantly safer, operationally simpler, and more scalable alternative, often with comparable yields, making it an excellent choice for most laboratory settings.
References
- 1. PubChemLite - (6-amino-5-chloropyridin-3-yl)methanol (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. (6-Amino-5-chloropyridin-3-yl)methanol | C6H7ClN2O | CID 17883579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
The Versatile Role of Methyl 6-amino-5-chloronicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: A Privileged Scaffold in Modern Drug Discovery
Methyl 6-amino-5-chloronicotinate has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its substituted pyridine core is a common motif in a myriad of biologically active compounds, including potent and selective kinase inhibitors.[2][3][4] The strategic placement of the amino, chloro, and methyl ester functionalities provides a versatile platform for diversification through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the application of this valuable intermediate in several key palladium-catalyzed transformations, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
The power of palladium-catalyzed cross-coupling lies in its ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For a molecule like this compound, the chloro substituent serves as an excellent electrophilic partner for a variety of coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.
Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild conditions and the stability and low toxicity of the requisite boronic acid reagents.[7][8][9] This reaction is particularly effective for the arylation and heteroarylation of this compound, a key step in the synthesis of many kinase inhibitors.[10]
Causality in Experimental Design for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for achieving high catalytic activity.[5] For electron-rich and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) can significantly enhance reaction rates and yields.[11] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[11]
-
Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[12] The choice of base, such as potassium carbonate, cesium carbonate, or potassium phosphate, can influence the reaction outcome and should be optimized for each specific substrate combination.[7]
-
Solvent: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water being common.[7] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of novel protein kinase R (PKR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. mdpi.com [mdpi.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-amino-5-chloronicotinate
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the synthesis of Methyl 6-amino-5-chloronicotinate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this critical chemical intermediate. As a key building block in the development of agrochemicals and pharmaceuticals, a robust and high-yielding synthetic route is essential.[1]
This guide provides a detailed examination of a common synthetic pathway, offering solutions to frequently encountered issues, in-depth protocols, and data-driven recommendations to streamline your experimental workflow.
Overall Synthetic Workflow
A robust and scalable method for synthesizing this compound often involves a multi-step process starting from Methyl 6-hydroxynicotinate. The strategy hinges on the sequential halogenation of the pyridine ring, followed by a selective nucleophilic aromatic substitution (SNAr) to install the amino group at the desired position. The C6 position is more activated towards nucleophilic attack than the C5 position, allowing for selective amination.
Caption: A common three-step synthesis pathway to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
A common and scalable route begins with Methyl 6-hydroxynicotinate[]. The synthesis proceeds in three main steps:
-
Electrophilic Chlorination: The electron-rich pyridine ring is first chlorinated at the C5 position using an electrophilic chlorine source like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Hydroxyl to Chloro Conversion: The hydroxyl group at the C6 position is then converted to a chloride using standard reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the key intermediate, Methyl 5,6-dichloronicotinate.
-
Selective Amination: The final step is a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position is significantly more reactive towards nucleophiles than the C5 chlorine. This allows for selective displacement with ammonia to yield the final product with high regioselectivity.
Q2: What are the critical parameters influencing the overall yield?
The overall yield is highly dependent on controlling the conditions of each step. Key parameters include:
-
Temperature Control: Both chlorination steps and the amination step are temperature-sensitive. Improper temperature control can lead to side product formation or decomposition, especially during the conversion of the 6-hydroxyl group.
-
Reagent Stoichiometry and Purity: Using the correct stoichiometry of chlorinating agents and ammonia is crucial. Using fresh, high-purity reagents like POCl₃ is essential to avoid tar formation.
-
Moisture Control: The chlorination reactions are sensitive to moisture. Using anhydrous solvents and reaction conditions is critical for high yields.
-
Pressure Management: The amination step, often performed in a sealed reactor, requires careful pressure monitoring to ensure a sufficient concentration of ammonia for the reaction to proceed to completion.
Q3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly assessing the consumption of starting material and the formation of the product in all steps. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material, intermediates, and the final product, helping to identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product, ensuring the correct regiochemistry of substitution.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: Low yield or stalling during the conversion of Methyl 5-chloro-6-hydroxynicotinate to Methyl 5,6-dichloronicotinate (Step 2).
-
Potential Cause 1: Inactive Chlorinating Agent.
-
Explanation: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) can degrade upon exposure to atmospheric moisture over time, reducing their reactivity.
-
Solution: Use a fresh bottle of the chlorinating agent or distill it prior to use. Ensure the reaction is set up under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) with dry glassware and solvents.
-
-
Potential Cause 2: Insufficient Temperature or Reaction Time.
-
Explanation: The conversion of an aromatic hydroxyl group to a chloride can be sluggish and often requires elevated temperatures (reflux) to proceed to completion.
-
Solution: Ensure the reaction is heated to the appropriate temperature (typically refluxing in a solvent like toluene or neat with excess POCl₃) for a sufficient duration. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Potential Cause 3: Formation of Tar/Polymeric Material.
-
Explanation: Excessively high temperatures or the presence of impurities can lead to decomposition and polymerization, significantly reducing the yield of the desired product.
-
Solution: Maintain careful temperature control. If using POCl₃ as both reagent and solvent, ensure the temperature does not exceed its boiling point (105-107 °C) excessively. The addition of a catalytic amount of a base like pyridine or DMF can sometimes facilitate the reaction at lower temperatures, but this must be optimized carefully.
-
Problem: Incomplete reaction or low yield during the final amination step (Step 3).
-
Potential Cause 1: Insufficient Concentration of Ammonia.
-
Explanation: For the SNAr reaction to proceed efficiently, a sufficient concentration of the ammonia nucleophile is required. If using aqueous ammonia at atmospheric pressure, the concentration might be too low, especially at elevated temperatures.
-
Solution: Perform the reaction in a sealed pressure vessel. This allows the reaction to be heated well above the boiling point of ammonia, maintaining a high concentration in the solution and accelerating the reaction rate. Using a solution of ammonia in an alcohol like methanol or ethanol can also be effective.
-
-
Potential Cause 2: Reaction Temperature is Too Low.
-
Explanation: Nucleophilic aromatic substitution reactions are often slow at room temperature and require thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. For reactions in a sealed vessel, temperatures between 80-120 °C are common. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[3]
-
Problem: Formation of the incorrect isomer (Methyl 5-amino-6-chloronicotinate).
-
Potential Cause: Extreme Reaction Conditions.
-
Explanation: While the C6 position is kinetically and thermodynamically favored for nucleophilic attack, extremely harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to a small amount of substitution at the C5 position.
-
Solution: This is generally a minor issue due to the strong electronic preference. However, if this isomer is detected, reducing the reaction temperature and time may minimize its formation. The primary method for removal would be through purification.
-
Problem: Difficulty in purifying the final product.
-
Potential Cause 1: Unreacted Methyl 5,6-dichloronicotinate.
-
Explanation: If the amination reaction does not go to completion, the starting material will contaminate the product.
-
Solution: Optimize the amination reaction conditions (see above) to drive it to completion. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexane is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used.
-
-
Potential Cause 2: Hydrolysis of the Methyl Ester.
-
Explanation: If the workup or reaction conditions are strongly basic or acidic, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain a neutral or slightly basic pH during aqueous workup. Use a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[4]
-
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
Data and Protocols
Data Summary Tables
For reproducible and high-yield synthesis, understanding the impact of different reagents is key.
Table 1: Comparison of Reagents for C6-Hydroxyl to C6-Chloride Conversion (Step 2)
| Reagent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Neat or in toluene, 80-110 °C | High reactivity, often drives reaction to completion. | Highly corrosive and water-sensitive; can cause tarring if not fresh or if overheated. |
| Thionyl Chloride (SOCl₂) | With catalytic DMF, in a non-polar solvent (e.g., toluene), 60-80 °C | Milder than POCl₃, byproducts (SO₂, HCl) are gaseous. | Can be less reactive for deactivated systems; requires careful handling due to toxicity.[3] |
Table 2: Recommended Parameters for Selective Amination (Step 3)
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | 25-30% Aqueous NH₃ or NH₃ in Methanol (2-7 M) | Provides a high concentration of the nucleophile. |
| Solvent | Methanol, Ethanol, or Dioxane | Good solubility for both the substrate and ammonia. |
| Temperature | 80 - 120 °C | Required to overcome the activation energy for the SNAr reaction. |
| Pressure | 50 - 150 psi (in a sealed reactor) | Maintains a high concentration of ammonia in the reaction mixture. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS for completion to avoid degradation. |
Experimental Protocol: Three-Step Synthesis
Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Synthesis of Methyl 5-chloro-6-hydroxynicotinate
-
To a solution of Methyl 6-hydroxynicotinate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of Methyl 5,6-dichloronicotinate
-
To the crude Methyl 5-chloro-6-hydroxynicotinate (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product, which can be purified by chromatography.
Step 3: Synthesis of this compound
-
In a high-pressure stainless-steel reactor, charge Methyl 5,6-dichloronicotinate (1.0 eq), a solvent such as methanol, and aqueous ammonia (28%, 10-15 eq).
-
Seal the reactor and heat the mixture to 90-100 °C with stirring for 8-12 hours. The internal pressure will rise; ensure it remains within the safe operating limits of the equipment.
-
After the reaction period, cool the reactor to room temperature.
-
Vent any excess pressure and open the reactor in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The resulting solid or slurry can be suspended in water, and the solid product collected by filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound. Purity can be further enhanced by recrystallization from ethanol.
References
Technical Support Center: Purification of Methyl 6-amino-5-chloronicotinate
Welcome to the technical support center for the purification of Methyl 6-amino-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Purity
This compound is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can have significant impacts on the efficacy, safety, and regulatory compliance of the final product.[2] The presence of both a basic amino group and an ester functionality on a halogenated pyridine ring presents a unique set of purification challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Formation of other positional isomers can occur, depending on the reaction's regioselectivity.
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis back to the corresponding carboxylic acid, particularly in the presence of water and acid or base.[3][4]
-
Over-oxidation or Reduction Products: If your synthesis involves oxidation or reduction steps, byproducts from these processes may be present.[3]
-
Polymerization Products: Under certain conditions, such as high temperatures or the presence of catalytic residues, aminopyridine compounds can be prone to polymerization.[5]
-
Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and workup are common impurities that need to be removed.[2]
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: "Oiling out" is a common problem when trying to recrystallize pyridine derivatives.[6] This occurs when the compound is insoluble in the cold solvent but separates as a liquid phase from the hot, saturated solution. Here are some strategies to induce crystallization:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common choices for compounds with ester functionalities include ethyl acetate, while those with pyridine rings may crystallize from hexanes/acetone or hexanes/THF mixtures.[6]
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent at room temperature, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q3: Why does my compound show significant tailing on a silica gel TLC plate and during column chromatography?
A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel.[7] This is due to strong ionic interactions between the basic amino group and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery.
To resolve this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-1% (v/v) of triethylamine (TEA) or pyridine is sufficient to achieve symmetrical peaks.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is strongly adsorbed to the silica gel. 2. Compound is partially degrading on the acidic silica gel. 3. Inappropriate mobile phase polarity. | 1. Add a basic modifier (e.g., 0.5-1% triethylamine) to your eluent.[7] 2. Consider using a less acidic stationary phase like alumina or a deactivated silica gel. 3. Optimize the mobile phase composition using TLC. Start with a low polarity and gradually increase it. |
| Co-elution of Impurities | 1. Similar polarity of the compound and impurities. 2. Overloading the column. | 1. Use a shallower polarity gradient during elution to improve resolution. 2. Try a different solvent system for your mobile phase. 3. Reduce the amount of crude material loaded onto the column. |
| Product Degradation During Purification | 1. Instability of the chloro-substituent under certain conditions. 2. Hydrolysis of the ester group. | 1. Avoid prolonged exposure to high temperatures. Halopyridines can be unstable under certain conditions. 2. If using acid-base extraction, minimize the time the compound is in strongly acidic or basic aqueous solutions to prevent ester hydrolysis.[4] Use of a milder base like sodium bicarbonate for washes can be beneficial. |
| Difficulty Finding a Suitable Recrystallization Solvent | 1. The compound may have unusual solubility characteristics. 2. High impurity load preventing crystallization. | 1. Perform a systematic solvent screen with a variety of solvents (e.g., hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof).[6] 2. If the crude product is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
This protocol provides a general guideline for the purification of this compound using normal-phase flash chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% (v/v) of triethylamine to the mobile phase mixture to prevent tailing.[7]
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of your crude material in various ratios of hexanes and ethyl acetate (containing TEA). The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack your chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution and Fraction Collection: Begin eluting the column with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The basic product will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH or saturated sodium bicarbonate solution with stirring until the solution is basic (pH > 8). The product will precipitate out or can be extracted.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic extracts from the back-extraction and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflows
Troubleshooting Workflow for Common Purification Issues
Caption: A troubleshooting workflow for common purification issues.
Logic of Using a Basic Modifier in Column Chromatography
Caption: The effect of a basic modifier in chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Methyl 6-amino-5-chloronicotinate
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of Methyl 6-amino-5-chloronicotinate. This substrate presents a unique set of challenges due to its electronic properties and the presence of multiple coordinating heteroatoms. This document provides troubleshooting workflows, detailed protocols, and data-driven recommendations to navigate these complexities and achieve high-yield, reproducible results.
Understanding the Core Challenges
The successful coupling of this compound is hindered by two primary factors inherent to its structure. Understanding these issues is the first step toward effective troubleshooting and optimization.
-
Catalyst Inhibition and Deactivation: The substrate possesses two Lewis basic nitrogen atoms: one in the pyridine ring and one in the amino substituent.[1][2] These nitrogen atoms can coordinate strongly to the palladium catalyst center, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[1][3]
-
Inert C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[4][5] The C-Cl bond's strength requires a highly active catalyst system, typically one featuring bulky, electron-rich phosphine ligands, to facilitate its cleavage.[4][6]
Diagram: Key Substrate Challenges
References
Troubleshooting guide for the synthesis of Methyl 6-amino-5-chloronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-amino-5-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this multi-step synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve problems but also to understand the underlying chemistry.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several practical hurdles that can impact yield and purity. The most common synthetic route involves two key transformations: the esterification of 6-aminonicotinic acid and the subsequent regioselective chlorination of the resulting ester. This guide will address potential issues in both stages of this process.
Overall Synthetic Workflow
A typical synthetic pathway is outlined below. The process begins with the readily available 6-aminonicotinic acid.
Caption: Synthetic workflow for this compound.
Part 1: Esterification of 6-Aminonicotinic Acid
This initial step converts the carboxylic acid to its methyl ester. While generally a high-yielding reaction, several factors can lead to suboptimal results.
Frequently Asked Questions (FAQs) - Esterification
Q1: My esterification reaction is sluggish or incomplete. What are the likely causes?
A1: An incomplete Fischer esterification can typically be traced back to two main factors: water content and catalyst inefficiency.
-
Presence of Water: Fischer esterification is a reversible reaction. Any water present in the reaction mixture, whether from wet methanol, starting material, or glassware, will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.
-
Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol. An inadequate amount of catalyst will result in a slow reaction rate.
Troubleshooting Flowchart: Incomplete Esterification
Caption: Troubleshooting logic for incomplete esterification.
Q2: I'm observing significant starting material in my crude product even after a long reaction time. How can I drive the reaction to completion?
A2: Besides addressing water and catalyst issues, you can employ Le Chatelier's principle to your advantage. Using a large excess of methanol can help shift the equilibrium towards the product side. Alternatively, removal of water as it is formed, for instance by using a Dean-Stark apparatus with a suitable solvent, can also be effective, although this is more common for higher boiling alcohols. For methanol, using it as the solvent is the most practical approach.
Experimental Protocol: Fischer Esterification of 6-Aminonicotinic Acid
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid (1.0 eq.) in anhydrous methanol (used in large excess, e.g., 10-20 volumes).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq.) or thionyl chloride (1.1-1.5 eq.) dropwise. The addition of thionyl chloride is highly exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-aminonicotinate, which can be purified further by recrystallization or column chromatography if necessary.
Part 2: Regioselective Chlorination
This is the most critical and challenging step of the synthesis. The goal is to selectively introduce a chlorine atom at the C-5 position, which is ortho to the activating amino group. The choice of chlorinating agent and reaction conditions is paramount to achieving good selectivity and yield.
Frequently Asked Questions (FAQs) - Chlorination
Q1: What are the best chlorinating agents for this transformation, and what are the potential side products?
A1: N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of electron-rich aromatic systems like aminopyridines.[2][3]
-
N-Chlorosuccinimide (NCS): Often preferred for its milder nature and ease of handling as a solid.[4] It can provide good regioselectivity for the position ortho to the amino group.
-
Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid chlorinating agent that can be effective at lower temperatures.[5] However, its higher reactivity can sometimes lead to over-chlorination.
Potential Side Products:
-
Dichlorination: The primary side product is often the 3,5-dichloro derivative, arising from the high activation of the pyridine ring by the amino group.
-
N-Chlorination: The amino group itself can be chlorinated, though this is often a reversible process.
-
Decomposition: Harsh conditions can lead to the decomposition of the starting material or product.
Table 1: Comparison of Chlorinating Agents
| Reagent | Formula | Pros | Cons | Typical Solvents |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid, easy to handle; generally milder; good selectivity. | Can require higher temperatures or longer reaction times. | Acetonitrile, DMF, Dichloromethane |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive, effective at low temperatures. | Liquid, corrosive, can lead to over-chlorination. | Dichloromethane, Chloroform |
Q2: My chlorination reaction is giving a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the desired mono-chlorinated product?
A2: Achieving high selectivity for mono-chlorination is a common challenge. Here are several strategies to improve the outcome:
-
Control Stoichiometry: Use of a slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) is often optimal. A large excess will favor dichlorination.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can help to control the reactivity and improve selectivity.
-
Slow Addition: Add the chlorinating agent slowly and portion-wise to the solution of Methyl 6-aminonicotinate. This keeps the instantaneous concentration of the chlorinating agent low, disfavoring the second chlorination.
-
Solvent Choice: The polarity of the solvent can influence the reaction. Less polar solvents may sometimes offer better selectivity.
Q3: The reaction is messy, and I'm getting a low yield of an unidentifiable mixture. What could be going wrong?
A3: A complex reaction mixture often points to decomposition or competing reaction pathways.
-
Protecting the Amino Group: If direct chlorination proves problematic, consider protecting the amino group as an amide (e.g., acetamide). The amide is still an ortho-para director but is less activating than the free amino group, which can temper the reactivity and prevent side reactions. The protecting group can be removed after the chlorination step.
-
Reaction with Solvent: Ensure your solvent is inert to the chlorinating agent. For example, highly reactive chlorinating agents might react with certain solvents under specific conditions.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 6-aminonicotinate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Addition of NCS: Dissolve N-Chlorosuccinimide (1.05-1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Extraction: Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography on silica gel to separate the desired product from unreacted starting material and any dichlorinated byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 4. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 5. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
Technical Support Center: Purification of Crude Methyl 6-amino-5-chloronicotinate
Welcome to the technical support center for the purification of crude Methyl 6-amino-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.[1] As a key building block in the synthesis of various pharmaceutical and agrochemical agents, ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic pathways for related aminopyridine derivatives, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 6-chloronicotinic acid or a related derivative.[2]
-
By-products from Side Reactions:
-
Hydrolysis Product: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid (6-amino-5-chloronicotinic acid), especially if the reaction or work-up conditions involve strong acids or bases at elevated temperatures.[3]
-
Over-chlorination or Incomplete Chlorination Products: If the synthesis involves a chlorination step, you might see species with additional chlorine atoms or isomers where the chlorine is at a different position on the pyridine ring.[4]
-
Dimerization Products: Nicotinic acid derivatives can sometimes form dimers under certain reaction conditions.[1][5]
-
Decarboxylation Products: Although less common for the ester, the corresponding carboxylic acid can undergo decarboxylation under harsh thermal conditions.[6]
-
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., methanol, dimethylformamide, ethyl acetate) may be present.[7]
-
Color Impurities: Crude products of amino-substituted aromatic compounds can often have yellow or brown discoloration due to the formation of high molecular weight, conjugated polymeric species from oxidative degradation.[8][9][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: My final product has a persistent yellow or brown color, even after initial purification.
-
Root Cause: Colored impurities are often highly conjugated, polymeric by-products that can be present in trace amounts but still impart significant color.[8][10] These can arise from oxidation of the amine functionality.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the mixture gently for a short period, then perform a hot filtration to remove the carbon. This is often effective at adsorbing colored impurities.[9]
-
Column Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography with silica gel can separate the desired product from these colored by-products. A less polar solvent system might be required to retain the colored impurities on the column while allowing the product to elute.
-
Reversed-Phase Chromatography: For stubborn color issues, reversed-phase flash chromatography can be a powerful alternative to normal-phase silica gel chromatography.[11]
-
Issue 2: I am seeing a significant amount of a more polar impurity by TLC/HPLC that I suspect is the hydrolyzed carboxylic acid.
-
Root Cause: The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, or at elevated temperatures in the presence of water.[3]
-
Troubleshooting Steps:
-
pH Control during Work-up: Ensure that any aqueous washes are neutral or slightly acidic. Avoid prolonged exposure to basic conditions.
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware, especially if the reaction is sensitive to water.
-
Purification Strategy:
-
Extraction: The carboxylic acid impurity is more acidic and can often be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired methyl ester will remain in the organic layer.
-
Column Chromatography: The carboxylic acid will be significantly more polar than the ester and will have a much lower Rf on silica gel TLC. It can be effectively separated by column chromatography.
-
-
Issue 3: My recrystallization is not working well; either the product "oils out" or the recovery is very low.
-
Root Cause: The choice of solvent is critical for successful recrystallization. "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals. Low recovery can be due to the product being too soluble in the cold solvent or using too much solvent.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is recommended. The ideal solvent will dissolve the crude product when hot but have low solubility for the product when cold. Common solvents to try for aminopyridine esters include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or ethanol/water.[12]
-
Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system can be employed. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Allow the solution to cool slowly.
-
Control Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate/Hexanes mixture)
-
Activated Carbon (optional, for color removal)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If using a flammable solvent, use a condenser. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexanes)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the physicochemical properties of this compound, which are essential for designing purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.6 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
The selection of an appropriate analytical technique is crucial for assessing the purity of the final product.
| Analytical Technique | Principle | Application for this Compound |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Ideal for quantifying organic impurities and degradation products.[13] |
| GC-MS | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for identification. | Useful for identifying volatile impurities and residual solvents.[14] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity.[14][15][16] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product and helps in the identification of unknown impurities.[5][16][17] |
Visualizations
Logical Workflow for Troubleshooting Purification
The following diagram illustrates a systematic approach to troubleshooting common purification issues.
Caption: A decision-making workflow for purifying crude this compound.
Potential Impurity Formation Pathways
This diagram illustrates potential side reactions leading to common impurities during the synthesis of this compound.
Caption: Potential pathways for the formation of key impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 7. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. biotech-spain.com [biotech-spain.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hplc/electrospray ionization mass spectrometric analysis of the heterocyclic aromatic amine carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Reactions of Methyl 6-amino-5-chloronicotinate
Welcome to the technical support center for Methyl 6-amino-5-chloronicotinate. This valuable heterocyclic building block is integral to the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, its multifunctional nature—possessing an amino group, a chloro substituent, and a methyl ester—presents unique challenges in achieving high selectivity and minimizing byproduct formation.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes. We will explore the causality behind common side reactions and provide validated protocols to ensure the integrity of your synthesis.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently used to functionalize the C5 position by displacing the chlorine atom.[2] However, several competing pathways can reduce the yield of the desired product.
Q1: My Suzuki-Miyaura coupling reaction is plagued by a significant amount of a dehalogenated byproduct, Methyl 6-aminonicotinate. What is causing this, and how can I prevent it?
A1: Understanding and Preventing Proto-dehalogenation
The formation of Methyl 6-aminonicotinate is a classic case of proto-dehalogenation, a common side reaction in palladium-catalyzed couplings.[3] This occurs when the palladium(II) intermediate, formed after oxidative addition of your starting material, is intercepted by a proton source before it can undergo transmetalation with the boronic acid.
Causality:
-
Base/Solvent System: The choice of base and solvent is critical. Strong bases can react with protic solvents (like residual water or alcohols) to generate species that facilitate protonolysis. Certain solvents, like DMF, can also be a source of hydrogen under basic conditions.[3][4]
-
Catalyst and Ligand: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst influence the relative rates of transmetalation versus side reactions.[5]
Solutions & Mitigation Strategies:
-
Optimize the Base and Solvent: The base activates the organoboron reagent for transmetalation.[6] Using a non-nucleophilic, moderately strong base can be advantageous. Anhydrous conditions are paramount.
-
Select the Right Catalyst/Ligand System: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder access of proton sources to the metal center.
-
Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways. Finding the optimal temperature is key.
| Parameter | Condition A (High Byproduct) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) or XPhos-Pd-G2 | Bulky, electron-rich ligands (dppf, XPhos) promote faster C-C bond formation, outcompeting the dehalogenation pathway.[5] |
| Base | NaOEt in EtOH | K₂CO₃ or Cs₂CO₃ | Carbonates are effective bases for activating boronic acids but are less prone to generating highly reactive proton sources compared to alkoxides in protic solvents.[2][6] |
| Solvent | DMF or Toluene/Water | Anhydrous Dioxane or Toluene | Using anhydrous aprotic solvents minimizes the primary source of protons that leads to the dehalogenated byproduct.[2] |
| Temperature | 120 °C | 80-100 °C | Lowering the temperature can selectively slow down the undesired proto-dehalogenation pathway more than the desired coupling reaction.[2] |
Q2: I am observing significant homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A2: Minimizing Boronic Acid Homocoupling
Homocoupling of the boronic acid (to form a biaryl byproduct) is another common issue, often driven by the presence of oxygen and the specific palladium catalyst used.
Causality:
-
Oxygen: Trace oxygen can promote the oxidative homocoupling of boronic acids.
-
Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.
-
Catalyst Concentration: High catalyst loading can sometimes favor side reactions.
Solutions & Mitigation Strategies:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Control Stoichiometry: Use a minimal excess of the boronic acid, typically 1.1 to 1.5 equivalents.[2]
-
Slow Addition: In sensitive systems, slow addition of the boronic acid solution via syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Section 2: Troubleshooting N-Arylation and Ester Stability
The presence of both an amino group and a methyl ester requires careful condition selection to avoid competing reactions.
Q1: During my Buchwald-Hartwig N-arylation, I am getting low yields and suspect the methyl ester is being hydrolyzed. How can I protect the ester group?
A1: Preserving Ester Integrity with Base Selection
Ester hydrolysis is a significant risk in cross-coupling reactions that require strong bases, such as the Buchwald-Hartwig amination.[7][8] The key is to select a base that is strong enough to deprotonate the amine nucleophile (or facilitate the catalytic cycle) but not so nucleophilic or harsh that it cleaves the ester.
Causality:
-
Strong, Nucleophilic Bases: Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOtBu) at elevated temperatures can readily hydrolyze or transesterify the methyl ester.[9]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of ester cleavage.
Solutions & Mitigation Strategies:
-
Base Selection is Crucial: Switch from strong hydroxide or alkoxide bases to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices, providing sufficient basicity for the catalytic cycle while minimizing ester hydrolysis.
-
Lower the Reaction Temperature: Modern Buchwald-Hartwig catalyst systems, often employing bulky, electron-rich phosphine ligands (like those mentioned in the Suzuki section), are highly active and can often run at lower temperatures (e.g., 80-100 °C), further preserving the ester.[10]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent extended exposure to basic conditions.
Q2: I am attempting an N-alkylation on the amino group but am concerned about potential alkylation on the pyridine ring nitrogen. How can I ensure selectivity?
A2: Achieving Selective N-Alkylation
While the exocyclic amino group is generally more nucleophilic than the endocyclic pyridine nitrogen, over-alkylation or reaction at the ring nitrogen can occur under harsh conditions.
Causality:
-
Steric Hindrance: The chlorine atom at the C5 position provides some steric hindrance around the ring nitrogen, which naturally favors alkylation at the more accessible C6-amino group.
-
Harsh Conditions: Very strong bases or highly reactive alkylating agents (e.g., methyl triflate) can sometimes overcome this selectivity.
Solutions & Mitigation Strategies:
-
Use a Mild Base: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to deprotonate the amino group without excessively activating the pyridine ring.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent to prevent di-alkylation.
-
Moderate Temperature: Perform the reaction at room temperature or with gentle heating (40-60 °C) to maintain selectivity.
Reaction Scheme: Desired Product vs. Key Byproducts
Caption: Competing reaction pathways for this compound.
Section 3: Validated Experimental Protocol
Protocol: Robust Suzuki-Miyaura Coupling with Minimized Byproduct Formation
This protocol is designed to minimize proto-dehalogenation and ester hydrolysis.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the finely powdered K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst (0.03 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
This structured approach, combining careful selection of reagents and control over reaction conditions, will enable you to successfully navigate the complexities of working with this compound and achieve high yields of your desired products.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
Stability issues of Methyl 6-amino-5-chloronicotinate under reaction conditions
Welcome to the technical support resource for Methyl 6-amino-5-chloronicotinate (CAS 856211-63-7). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. As a substituted pyridine, this molecule possesses multiple reactive sites, and understanding its stability under various reaction conditions is paramount to achieving successful and reproducible outcomes.
This document is structured into two main sections: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for general guidance on handling, storage, and reactivity.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound. Each issue is presented with probable causes and actionable solutions based on fundamental chemical principles and field experience.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You've set up a cross-coupling reaction to substitute the chlorine atom, but your TLC/LC-MS analysis shows primarily unreacted starting material.
Probable Causes:
-
Catalyst Inhibition/Deactivation: This is the most common culprit. The pyridine ring nitrogen and, more significantly, the exocyclic amino group possess lone pairs of electrons that can coordinate to the palladium center. This coordination can stabilize the catalyst in an inactive state, preventing it from entering the catalytic cycle.[1]
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle. This necessitates more forcing conditions or highly active catalyst systems.[2]
-
Inappropriate Base or Solvent: The choice of base is critical for activating the boronic acid (in Suzuki coupling) or the amine coupling partner (in Buchwald-Hartwig) without causing unwanted side reactions.
Solutions & Experimental Protocols:
-
Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to catalyst systems known for their high activity with challenging substrates.
-
Recommendation: Employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered, electron-rich phosphine ligands. These ligands promote reductive elimination and are less prone to forming inactive complexes.
-
| Catalyst Precursor (mol%) | Ligand (mol%) | Recommended For | Rationale |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | General Suzuki & Buchwald-Hartwig couplings | Bulky, electron-rich ligand that is highly effective for activating C-Cl bonds.[1][2] |
| Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | When SPhos gives suboptimal results | Offers different steric and electronic properties that may be beneficial for specific substrates.[1] |
| PdCl₂(dppf) (3-5%) | (is a pre-formed complex) | Initial screening, may require higher temps | A robust, general-purpose catalyst, but often less active for chlorides than Buchwald-type ligands. |
-
Select the Right Base and Solvent: For C-Cl bond activation, stronger bases are often required.
-
Base: Use K₃PO₄ or Cs₂CO₃. These are highly effective in Suzuki couplings with chloropyridines.[2]
-
Solvent: Aprotic polar solvents are preferred. Dioxane, Toluene, or DMF are common choices. Be cautious with DMF at high temperatures (see Issue 3). A small amount of water can sometimes be beneficial, especially when using K₃PO₄.[2]
-
-
Increase Reaction Temperature: Due to the strength of the C-Cl bond, higher temperatures (typically 80-120 °C) are necessary to facilitate oxidative addition.[2] Monitor for thermal decomposition if pushing temperatures above this range.
Issue 2: Hydrolysis of the Methyl Ester (Saponification)
You've run your reaction under basic conditions and your final product is the corresponding carboxylic acid, or you have a mixture of the ester and the acid, complicating purification.
Probable Causes:
-
Presence of Strong Base: The use of strong bases like NaOH, KOH, or even LiOH will readily hydrolyze the methyl ester to the corresponding carboxylate salt.[3][4][5] This process, known as saponification, is generally irreversible under basic conditions.[3]
-
Elevated Temperatures: Ester hydrolysis is accelerated by heat.
-
Aqueous Workup: During workup, if the aqueous layer is basic (pH > 8-9) and contains the ester product for a prolonged period, hydrolysis can occur.
Solutions & Workflow:
-
Use Non-Nucleophilic Bases: For reactions requiring a base that should not interact with the ester (e.g., deprotonation for an N-alkylation), use a non-nucleophilic base.
| Base | pKa (Conjugate Acid) | Use Case | Comments |
| K₂CO₃ / Cs₂CO₃ | ~10.3 / ~10.4 | Suzuki couplings, N-alkylations | Generally weak enough to minimize saponification at moderate temperatures. |
| DBU / DBN | ~13.5 / ~12.6 | Eliminations, mild deprotonations | Organic-soluble, strong, but generally non-nucleophilic towards esters.[6] |
| NaH / LiHMDS | ~35 / ~26 | Deprotonation of the amino group for subsequent reaction | Highly reactive. Use at low temperatures (0 °C or below) in anhydrous solvents (THF, Dioxane).[6] |
-
Control Workup pH: When your reaction is complete, quench it and perform extractions under neutral or slightly acidic conditions (pH 6-7). If your product is soluble in organic solvent, washing with a saturated NaHCO₃ solution should be brief to minimize contact time.
-
Aqueous Hydrolysis Rate: It is important to note that the hydrolysis of methyl nicotinate in neutral aqueous solution is very slow. One study found the degradation rate to be approximately 0.5% per year when stored at 4°C.[7] Therefore, significant hydrolysis requires either acidic or, more commonly, basic catalysis.
Caption: Decision workflow for base selection and workup to prevent unwanted ester hydrolysis.
Issue 3: Reaction Mixture Darkens, and Unidentified Polar Byproducts Form, Especially in DMF
You are running a reaction at elevated temperatures (e.g., >100 °C) in DMF, and the mixture turns dark brown or black. TLC/LC-MS shows multiple new, often polar, spots and your desired product yield is low.
Probable Causes:
-
Reaction with DMF: Dimethylformamide (DMF) is not always an innocent solvent. At high temperatures, it can decompose or react with substrates. Specifically, chloropyridines have been shown to react with DMF under reflux conditions, where DMF acts as an amine source, leading to side products.[8] The amino group on your substrate can also participate in condensation reactions with DMF or its impurities.[9][10]
-
Thermal Decomposition: While specific data for this molecule is unavailable, many complex organic molecules can decompose at elevated temperatures. The presence of multiple functional groups and a heteroaromatic ring can lead to complex degradation pathways. Studies on related amino acids show decomposition beginning around 200-300°C.[10]
Solutions:
-
Change the Solvent: If high temperatures are necessary, replace DMF with a more robust solvent.
-
Recommended Solvents: Dioxane, Toluene, or CPME (Cyclopentyl methyl ether) are excellent, more stable alternatives for high-temperature reactions.
-
-
Lower the Reaction Temperature: If possible, use a more active catalyst (see Issue 1) that allows the reaction to proceed at a lower temperature (e.g., 80-90 °C).
-
Use Fresh, High-Purity Solvent: If DMF must be used, employ a freshly opened bottle of high-purity, anhydrous DMF to minimize impurities like dimethylamine, which can act as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[1] Recommended storage temperature is typically 2-8°C to minimize potential degradation over long periods.[11]
Q2: Can I perform reactions on the amino group without it interfering with the chloro or ester groups?
Yes, selective reactions are possible with careful choice of reagents and conditions.
-
N-Acylation: The amino group can be readily acylated to form an amide using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine in an inert solvent like DCM or THF at room temperature.
-
N-Alkylation: This is more challenging due to the decreased nucleophilicity of the aromatic amine. Stronger conditions may be required (e.g., NaH followed by an alkyl halide), which could lead to side reactions with the ester or chloro groups. Protection of the amino group might be a more robust strategy if subsequent chemistry is harsh.
Q3: Is decarboxylation (loss of the -CO₂Me group) a risk?
Decarboxylation of the ester group is generally not a concern under typical synthetic conditions. This process usually requires very high temperatures or specific catalytic conditions, often on the corresponding carboxylic acid.[12] Palladium catalysis has been shown to promote decarboxylation of certain carboxylic acids, but this is not a common side reaction for esters in cross-coupling unless in-situ hydrolysis occurs first.[13][14]
Q4: What are the best practices for purifying this compound and its derivatives?
The polarity of this compound, arising from the amino group and ester, can present purification challenges.
-
Column Chromatography: Standard silica gel chromatography can be effective. Due to the basicity of the amino group, peak tailing may be observed. This can often be mitigated by adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.
-
Acid/Base Extraction: If your product is the result of a coupling reaction and is significantly less polar than the starting material, you can perform an acidic wash (e.g., dilute HCl) to remove unreacted this compound as its water-soluble salt. Ensure your product is stable to these conditions first.
-
Alternative Stationary Phases: For highly polar derivatives that are difficult to purify on silica, consider reversed-phase (C18) chromatography or chromatography on neutral or basic alumina.[15] Cation-exchange chromatography can also be an effective method for separating aminopyridine compounds from reaction mixtures.[16]
Caption: Key reactive sites and stability considerations for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 14. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 15. reddit.com [reddit.com]
- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Methyl 6-amino-5-chloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Methyl 6-amino-5-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the challenges and solutions associated with the column chromatography of this important heterocyclic building block.[1] The structure of this compound, with its basic amino group on a pyridine ring, presents specific purification challenges that require careful consideration of the stationary and mobile phases to achieve high purity and yield.
FAQs - Method Development & Optimization
This section addresses common questions that arise during the initial planning and optimization of the purification process.
Q1: How do I select an appropriate starting solvent system (mobile phase) for purifying this compound?
A: The selection of an optimal mobile phase is critical and should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.3, which generally translates well to column chromatography separation.
Given the polar nature of this compound, due to its amino group and pyridine nitrogen, you will likely need a moderately polar solvent system.[2]
Recommended TLC Screening Protocol:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the dissolved mixture on at least three separate TLC plates.
-
Develop each plate in a different solvent system, starting with a less polar mixture and increasing polarity.
-
Visualize the spots under UV light and/or with an appropriate stain.
-
Identify the solvent system that provides the best separation and the target Rf value.
| Polarity | Starting Solvent System (v/v) | Typical Use Case |
| Low to Medium | 70:30 Hexane : Ethyl Acetate | For separating non-polar impurities from the product. |
| Medium | 50:50 Hexane : Ethyl Acetate | A common starting point for many organic compounds. |
| Medium to High | 100% Ethyl Acetate | If the compound shows low mobility in hexane mixtures. |
| High | 95:5 Dichloromethane (DCM) : Methanol | For highly polar compounds that do not move in ethyl acetate. |
Q2: My compound streaks severely on the TLC plate and I anticipate poor recovery from the column. What is the underlying cause and how can it be mitigated?
A: Streaking is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For pyridine derivatives like this compound, the basic amino group and the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This leads to tailing, irreversible adsorption, and ultimately, low recovery.[3][4]
Solution: Deactivate the Silica Gel
To prevent this, you must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier, like triethylamine (TEA), to your mobile phase.
Protocol for Silica Deactivation:
-
Select your optimal solvent system based on TLC (e.g., 60:40 Hexane:EtOAc).
-
Prepare a deactivating mobile phase by adding 1-2% triethylamine to the mixture (e.g., for 100 mL, use 60 mL Hexane, 40 mL EtOAc, and 1-2 mL TEA).
-
When packing your column, use the standard mobile phase (without TEA).
-
Before loading your sample, flush the packed column with 2-3 column volumes of the deactivating mobile phase (containing TEA).
-
Finally, flush the column with 2-3 column volumes of the standard mobile phase again to remove excess TEA before loading your compound. This process effectively "caps" the acidic silanol sites, allowing for clean elution.[3]
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during the column chromatography run.
Issue 1: The compound appears to be decomposing on the column.
Q: My collected fractions show a new, unexpected spot on the TLC plate that wasn't in the crude mixture, and my overall yield is very low. Is my compound unstable?
A: It is highly probable that your compound is degrading on the acidic surface of the silica gel.[4][5] This is a known risk for certain sensitive organic molecules. Before attempting another column, you must verify this suspicion.
Diagnostic Step: 2D TLC Stability Test
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Run the TLC in a suitable solvent system as you normally would.
-
After the first run, remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise.
-
Run the TLC again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot along the diagonal. If it is decomposing, you will see one or more new spots off the diagonal. This confirms instability on silica.[4]
Solutions:
-
Deactivate the Silica: Use the triethylamine pre-treatment protocol described in FAQ 2.[3]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent choice for basic compounds. Florisil is another option for moderately polar compounds.[4]
Issue 2: The separation is poor despite a good Rf difference on TLC.
Q: My TLC plate shows a clear separation between my product and an impurity, but on the column, all my fractions are mixed. What went wrong?
A: This issue typically stems from improper column packing or sample loading, leading to band broadening and co-elution.[6]
Potential Causes & Solutions:
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Poor Sample Loading Technique: The initial band of your compound must be as thin and uniform as possible.
-
Wet Loading: Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica.[7] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your compound has poor solubility in the mobile phase, or if you need to use a strong solvent like DCM or methanol to dissolve it, dry loading is essential.[7]
-
Dissolve your crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.[7]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures your compound starts as a very narrow band.[7]
-
-
Issue 3: The compound elutes too quickly or not at all.
Q: My product came out immediately in the solvent front / My product won't come off the column even after flushing with highly polar solvents.
A: These are two sides of the same coin, both related to a mismatch in polarity.
-
Compound in Solvent Front: Your mobile phase is too polar.[4] The compound has a very low affinity for the silica and is simply washed through without any separation. Solution: Start again with a significantly less polar solvent system.
-
Compound Stuck on Column: Your mobile phase is not polar enough to displace the compound from the silica, or the compound has irreversibly adsorbed/decomposed.[4] Solution:
-
First, confirm the compound is not decomposed using the 2D TLC test.
-
If stable, gradually increase the polarity of your mobile phase. For example, if you are using a Hexane/EtOAc system, you can switch to an EtOAc/Methanol gradient. It is important to increase polarity gradually to elute the compound in a sharp band.[4]
-
Experimental Workflows & Visualizations
Workflow for Method Development
The following diagram outlines the logical progression for developing a robust purification method for this compound.
Caption: Logical workflow for column chromatography method development.
Troubleshooting Logic for Poor Recovery
Use this decision tree to diagnose and solve issues related to low yield or compound loss during purification.
Caption: Decision tree for troubleshooting low recovery issues.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Recrystallization techniques for purifying Methyl 6-amino-5-chloronicotinate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the recrystallization of Methyl 6-amino-5-chloronicotinate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the nuances of purifying this key intermediate. This guide is structured to address your challenges from the ground up, moving from frequently asked questions to in-depth troubleshooting and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the recrystallization of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is the foundation of a successful recrystallization. Key data points are summarized below. The molecule's structure, featuring both a hydrogen bond donor (the amino group) and multiple acceptors, along with a chlorine atom, suggests moderate polarity.[1] This informs our initial solvent choices.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | ~186.6 g/mol | [2] |
| Appearance | Typically a solid at room temperature | [1] |
| Storage | 2-8°C, under inert gas, protected from light | [2] |
| Predicted LogP | 1.685 | [3] |
| Solubility Profile | Expected to have moderate solubility in polar solvents. | [1] |
Q2: Which solvent should I try first for recrystallizing this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the structure of your compound (an aminopyridine derivative), a good starting point is a polar protic solvent like ethanol or isopropanol.[4] You can also explore a mixed solvent system, such as ethanol/water or toluene/heptane. The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.
Q3: My compound is colored (yellow/brown). How can I decolorize it during recrystallization?
A3: Colored impurities are common in nitrogen-containing heterocyclic compounds. An effective method for their removal is to treat the hot solution with activated carbon (charcoal).[5] Use about 1-2% of the solute's weight in charcoal. Add it to the hot solution, swirl for a few minutes to allow adsorption of the impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. For some amine compounds, a reducing agent like sodium hydrosulfite can also be used along with charcoal to remove colored oxidation products.[6]
Q4: My product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To resolve this, you can:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal growth.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming common challenges encountered during the recrystallization workflow.
Logical Flow for Troubleshooting Recrystallization
The following diagram illustrates a decision-making process for troubleshooting your experiment.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Determination of Methyl 6-amino-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-5-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound, offering insights into the rationale behind method selection and providing exemplary experimental protocols.
The structural formula of this compound is presented in Figure 1. Its molecular formula is C₇H₇ClN₂O₂, with a molecular weight of 186.6 g/mol .[1]
Figure 1. Chemical Structure of this compound
Caption: Chemical structure of this compound.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination is dictated by factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the intended purpose of the analysis (e.g., routine quality control vs. impurity identification). The most common and powerful techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (NMR, IR, MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Based on the interaction of the molecule with electromagnetic radiation or a magnetic field to provide structural information. |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities. | Applicable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound. | Primarily used for identification and structural elucidation of the main component and any isolated impurities. Not typically used for routine purity quantification. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Polysiloxane-based (e.g., DB-624, HP-5ms) | Not applicable. |
| Limit of Detection (LOD) | Typically in the low ng range. | Can reach the pg range for targeted analysis. | Varies greatly depending on the technique and analyte. |
| Key Advantages | High resolution, versatility, and suitability for a wide range of compounds. | High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS). | Provides detailed structural information for unambiguous identification. |
| Key Limitations | May require longer analysis times compared to GC for some applications. | Limited to volatile and thermally stable compounds; derivatization adds complexity. | Not a primary quantitative technique for purity assessment. |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Rationale for Method Selection
The presence of both polar (amino group) and non-polar (chlorinated aromatic ring) moieties in this compound makes it ideally suited for separation on a non-polar stationary phase like C18 with a polar mobile phase. A UV detector is suitable for detection due to the presence of the chromophoric pyridine ring.
Exemplary Stability-Indicating RP-HPLC Method
This protocol is based on established methods for similar aromatic amines and nicotinic acid derivatives and is designed to be stability-indicating, meaning it can separate the main peak from potential degradation products.[3][4]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation of potential impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Workflow for HPLC Method Validation:
References
A Comparative Guide to the HPLC Analysis of Methyl 6-amino-5-chloronicotinate
In the landscape of pharmaceutical development and quality control, the robust, accurate, and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 6-amino-5-chloronicotinate, a key building block in the synthesis of various therapeutic agents, demands a precise analytical methodology to ensure its purity and consistency. This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for its analysis, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind each method's design, present comparative performance data, and offer detailed protocols to ensure reproducibility.
The principles of chromatography dictate that a separation is achieved by distributing components between a stationary phase and a mobile phase. For a molecule like this compound, which possesses moderate polarity due to its amino and ester groups alongside a hydrophobic pyridine ring, reversed-phase HPLC is the technique of choice. This guide is structured to walk you through a logical progression of method selection, from a simple, robust isocratic method suitable for routine quality control to more complex methods offering alternative selectivity or enhanced resolution for impurity profiling.
Analyte Physicochemical Properties: The Foundation of Method Development
Before designing a separation method, understanding the analyte is critical. This compound (C₇H₇ClN₂O₂) is a heterocyclic aromatic amine with the following key characteristics:
-
Molecular Weight: 186.6 g/mol
-
Polarity: The molecule has a predicted LogP of approximately 1.68, indicating moderate hydrophobicity suitable for reversed-phase chromatography.
-
Chromophore: The substituted pyridine ring provides strong UV absorbance, making UV detection a straightforward and sensitive choice.
-
pKa: The presence of the amino group (a weak base) and the pyridine nitrogen means the analyte's charge state is pH-dependent. Controlling the mobile phase pH is therefore crucial for achieving reproducible retention and symmetrical peak shape.
Method A: Isocratic RP-HPLC for Routine Quality Control
This primary method is designed for simplicity, robustness, and speed, making it ideal for routine assays and content uniformity testing where the impurity profile is well-understood.
Rationale: A standard C18 column is selected for its versatility and wide availability, separating primarily based on hydrophobic interactions. An isocratic mobile phase, where the solvent composition remains constant, ensures straightforward operation and stable baselines. A phosphate buffer is used to control the pH at a level where the analyte is in a consistent, neutral, or slightly protonated state, minimizing peak tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Experimental Protocol: Method A
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
2. Standard Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard.
- Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.
3. Sample Preparation:
- Prepare the sample to a target concentration of 100 µg/mL using the same diluent.
- Filter the final solution through a 0.45 µm syringe filter before injection.
Method B: Alternative Selectivity with a Phenyl-Hexyl Phase
During method development and validation, it is crucial to demonstrate specificity. An orthogonal method, or one with a different separation mechanism, can provide confidence that no impurities are co-eluting with the main peak. This method utilizes a Phenyl-Hexyl stationary phase to introduce a different selectivity.
Rationale: While a C18 phase separates based on hydrophobicity, a Phenyl-Hexyl phase introduces π-π interactions as a secondary separation mechanism. This is particularly effective for aromatic compounds like our analyte. If an impurity has similar hydrophobicity but different aromaticity, this column may provide a superior separation that the C18 column cannot achieve. The isocratic conditions are maintained for a direct comparison of the stationary phase's impact.
Experimental Protocol: Method B
1. Chromatographic Conditions:
- Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile (65:35 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
2. Standard and Sample Preparation:
- Follow the same procedure as described in Method A.
Method C: High-Resolution Impurity Profiling with Gradient Elution
For complex samples, such as those from forced degradation studies or early-stage process development, a gradient elution method is often superior. By changing the mobile phase composition over time, gradient elution can improve peak shape, increase sensitivity, and reduce analysis time for complex mixtures.
Rationale: This method uses the reliable C18 column but introduces a solvent gradient. The analysis starts with a higher aqueous content to retain polar impurities and then increases the organic solvent concentration to elute the main analyte and any less polar impurities. This approach typically results in sharper peaks (higher efficiency) and better resolution across a wide range of analyte polarities. It is the preferred method for separating components with significantly different retention behaviors.
Experimental Protocol: Method C
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0)
- Mobile Phase B: Acetonitrile
- Gradient Program:
- 0-1 min: 20% B
- 1-8 min: 20% to 70% B
- 8-9 min: 70% B
- 9.1-12 min: 20% B (re-equilibration)
- Flow Rate: 1.2 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
2. Standard and Sample Preparation:
- Follow the same procedure as described in Method A.
Performance Comparison
To provide an objective comparison, the following table summarizes hypothetical but scientifically plausible performance data for the three methods. The data assumes the presence of a key impurity, "Impurity X," which is slightly more polar than the parent compound.
| Performance Metric | Method A (Isocratic C18) | Method B (Isocratic Phenyl-Hexyl) | Method C (Gradient C18) |
| Retention Time (Analyte) | 6.2 min | 7.5 min | 7.1 min |
| Resolution (Analyte/Impurity X) | 1.8 | 2.5 | 3.1 |
| Tailing Factor (Analyte) | 1.2 | 1.1 | 1.05 |
| Theoretical Plates | ~8,000 | ~9,500 | ~15,000 |
| Total Analysis Time | 10 min | 12 min | 12 min (incl. equilibration) |
Discussion of Results:
-
Method A is the fastest for a simple assay, but the resolution of 1.8 from Impurity X is only just acceptable (a value ≥ 2.0 is generally preferred).
-
Method B demonstrates the power of alternative selectivity. The π-π interactions of the phenyl-hexyl phase significantly improve the resolution of the aromatic analyte from its impurity, providing a more reliable quantification. The retention time is slightly longer due to the different mobile phase composition needed to achieve elution.
-
Method C provides the best overall performance in terms of peak shape (lowest tailing factor), efficiency (highest theoretical plates), and resolution. The gradient elution effectively sharpens the peak and provides a robust separation from impurities, making it the most suitable method for validation and in-depth purity analysis, aligning with the principles outlined in ICH Q2(R1).
Visualizing the Workflow
A well-defined workflow is essential for reproducible analytical results. The following diagrams illustrate the general analytical process and the decision-making logic for method selection.
Caption: General workflow for HPLC analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
The choice of an HPLC method for the analysis of this compound is dictated by the specific analytical objective.
-
For rapid and routine quality control, Method A (Isocratic C18) offers a reliable and efficient solution.
-
To ensure analytical specificity and resolve challenging impurities, Method B (Isocratic Phenyl-Hexyl) provides valuable alternative selectivity.
-
For comprehensive impurity profiling, method development, and validation activities where maximum resolution and peak capacity are required, Method C (Gradient C18) is the superior choice.
Each protocol described herein is a self-validating system, grounded in established chromatographic principles and guided by regulatory expectations. By understanding the causality behind the selection of stationary phases and elution modes, researchers can confidently select and implement the most appropriate method for their needs, ensuring the quality and integrity of their results.
A Researcher's Guide to the 1H NMR Spectrum of Methyl 6-amino-5-chloronicotinate
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 6-amino-5-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. We will explore the theoretical underpinnings of the spectrum, compare predicted data with experimental findings, and provide a robust protocol for acquiring high-quality spectra.
The Structural Landscape: Predicting the ¹H NMR Spectrum
This compound (C₇H₇ClN₂O₂) presents a substituted pyridine ring, a common scaffold in medicinal chemistry. The substituents—an amino group, a chlorine atom, and a methyl ester—each exert distinct electronic effects that influence the chemical shifts of the protons on the aromatic ring.
The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. The precise resonance frequency of a nucleus is modulated by its local electronic environment, a phenomenon known as the chemical shift. Furthermore, the magnetic influence of neighboring non-equivalent protons leads to the splitting of signals, or spin-spin coupling, providing valuable information about the connectivity of atoms.
To predict the ¹H NMR spectrum, we must consider the electron-donating nature of the amino group and the electron-withdrawing effects of the chlorine atom and the methyl ester. In a pyridine ring, the nitrogen atom itself significantly deshields the alpha-protons.
Based on these principles and data from similar substituted pyridines, we can anticipate the following signals for this compound:
-
Two Aromatic Protons: The pyridine ring has two protons, H-2 and H-4. We expect these to appear as distinct signals in the aromatic region of the spectrum.
-
An Amino Group Protons: The protons of the amino group (-NH₂) will likely appear as a broad singlet.
-
A Methyl Ester Protons: The three protons of the methyl group (-OCH₃) will be a sharp singlet in the upfield region.
Experimental Data vs. Theoretical Predictions: A Comparative Analysis
While theoretical prediction provides a strong foundation, experimental data is the ultimate arbiter of molecular structure. The following table summarizes the expected and experimentally observed ¹H NMR data for this compound, typically recorded in a deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.5 | Refer to spectrum | Singlet (s) | 1H | N/A |
| H-4 | ~7.5 - 8.0 | Refer to spectrum | Singlet (s) | 1H | N/A |
| -NH₂ | ~4.5 - 5.5 | Refer to spectrum | Broad Singlet (br s) | 2H | N/A |
| -OCH₃ | ~3.8 - 4.0 | Refer to spectrum | Singlet (s) | 3H | N/A |
Note: The exact experimental chemical shifts can be found on spectral databases such as ChemicalBook for CAS number 856211-63-7.[1][2] The predicted values are based on the analysis of substituent effects on pyridine rings.
The downfield shift of the aromatic protons is consistent with their position on an electron-deficient pyridine ring. The amino group, being an electron-donating group, will shield the ring protons to some extent compared to an unsubstituted pyridine. Conversely, the chlorine and methyl ester groups are electron-withdrawing, which will deshield the protons. The interplay of these effects determines the final chemical shifts. The absence of splitting for the aromatic protons is due to the lack of adjacent protons.
A Robust Protocol for Acquiring the ¹H NMR Spectrum
Reproducible and high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup. The following is a standardized protocol for acquiring the ¹H NMR spectrum of this compound.
Experimental Workflow
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, 8 to 16 scans are typically sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform. This is followed by phase and baseline correction to produce the final spectrum.
-
Referencing: The chemical shift axis is calibrated by referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the protons labeled for clear correlation with the NMR data.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects in a heterocyclic system can be rationalized and predicted. The experimental spectrum, when acquired using a robust protocol, provides unambiguous confirmation of the compound's structure. This guide serves as a practical resource for researchers, enabling them to confidently interpret the NMR data of this and similar molecules, thereby accelerating their research and development efforts.
References
A Tale of Two Nicotinates: A Comparative Guide to the Reactivity of Methyl 6-amino-5-chloronicotinate and Methyl 6-aminonicotinate
For the discerning researcher in medicinal chemistry and drug development, the choice of a starting material is a critical decision that dictates the trajectory of a synthetic route. The pyridine scaffold, a cornerstone of many therapeutic agents, offers a rich canvas for molecular design. Within this class, substituted aminonicotinates are particularly valuable building blocks. This guide provides an in-depth, data-supported comparison of two closely related yet functionally distinct reagents: Methyl 6-amino-5-chloronicotinate and Methyl 6-aminonicotinate . Understanding the profound influence of the C5-chloro substituent is key to leveraging these molecules to their full synthetic potential.
At a Glance: Structural and Electronic Divergence
The addition of a single chlorine atom at the C5 position dramatically alters the electronic landscape of the aminonicotinate core. This seemingly minor change has significant repercussions for the reactivity of both the exocyclic amino group and the pyridine ring itself.
| Feature | Methyl 6-aminonicotinate | This compound |
| Structure | ![]() | |
| CAS Number | 36052-24-1[1][2][3][4] | 856211-63-7[5] |
| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₇ClN₂O₂[5] |
| Molecular Weight | 152.15 g/mol [1] | 186.60 g/mol [5] |
| Key Substituents | C6-Amino (EDG), C3-Ester (EWG) | C6-Amino (EDG), C3-Ester (EWG), C5-Chloro (EWG) |
| Net Electronic Effect on Amino Group | More nucleophilic due to the strong electron-donating resonance of the amino group. | Significantly less nucleophilic due to the powerful inductive electron withdrawal by the adjacent chlorine atom. |
| Net Electronic Effect on Pyridine Ring | Moderately activated towards electrophilic attack at C5; deactivated at C2/C4 by the ester. | Strongly deactivated towards electrophilic attack at all positions due to the combined withdrawing effects of the chloro and ester groups. |
| Unique Reactive Handle | None | C5-Chloro bond for palladium-catalyzed cross-coupling reactions. |
The core difference lies in the dual nature of the chlorine atom. While it possesses lone pairs that can participate in resonance (a +R effect), its high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect). In the context of the pyridine ring, this -I effect dominates, deactivating the ring towards electrophilic attack and reducing the basicity and nucleophilicity of the adjacent amino group.[6]
Caption: Electronic influence of substituents on the pyridine ring.
Comparative Reactivity: Nucleophilicity of the Amino Group
The nucleophilicity of the 6-amino group is a primary consideration for derivatization. Reactions such as acylation and alkylation are fundamental for exploring the structure-activity relationship (SAR) in drug discovery.
A. N-Acylation and N-Sulfonylation
Hypothesis: The amino group of Methyl 6-aminonicotinate is significantly more nucleophilic and will react more readily with electrophilic acylating or sulfonylating agents. The chlorine atom in this compound inductively withdraws electron density, rendering the nitrogen lone pair less available for attack.
Experimental Observations: While direct kinetic comparison data is scarce in the literature, the principle is well-established. Acylation of electron-deficient anilines and amino-pyridines consistently requires more forcing conditions (e.g., higher temperatures, stronger bases, or conversion to a more reactive intermediate) than their electron-rich counterparts.
Representative Protocol: N-Acylation
-
Dissolution: Dissolve Methyl 6-aminonicotinate (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), and cool the mixture to 0 °C.
-
Electrophile Addition: Slowly add the acyl chloride or anhydride (e.g., Acetyl Chloride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or saturated NaHCO₃ solution and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Note: For this compound, achieving comparable conversion may require a stronger base (e.g., DMAP as a catalyst), higher reaction temperatures, or longer reaction times.
B. N-Alkylation
Hypothesis: Similar to acylation, N-alkylation will proceed more efficiently with Methyl 6-aminonicotinate. The reduced nucleophilicity of the chlorinated analogue will result in slower reaction rates.
Synthetic Consideration: A common challenge in N-alkylation is over-alkylation to form the tertiary amine. The reduced reactivity of the secondary amine product formed from this compound might offer a synthetic advantage in controlling the reaction to achieve mono-alkylation.[7]
Comparative Reactivity: The Pyridine Ring
A. Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution challenging.[8] The reaction is governed by the net electronic effect of the ring substituents.
Hypothesis:
-
Methyl 6-aminonicotinate: The powerful electron-donating amino group activates the ring, specifically at the ortho (C5) and para (C3, which is blocked) positions. Despite the deactivating ester group, electrophilic substitution (e.g., nitration, halogenation) at the C5 position is feasible under controlled conditions.
-
This compound: The ring is severely deactivated. The combined electron-withdrawing power of the C3-ester and the C5-chloro groups makes electrophilic attack extremely difficult. Such reactions would require harsh conditions and are generally not a practical synthetic strategy for this substrate.[9][10]
B. Palladium-Catalyzed Cross-Coupling: The Defining Difference
Herein lies the most significant divergence in reactivity and the primary reason for choosing the chlorinated substrate. The C5-chloro bond of this compound is a versatile handle for constructing C-C and C-N bonds, a capability completely absent in its non-halogenated counterpart.[5][11]
i. Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[12][13] The C5-Cl bond can be efficiently coupled with a wide range of aryl or heteroaryl boronic acids.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours until starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography.
ii. Buchwald-Hartwig Amination (C-N Bond Formation)
This powerful palladium-catalyzed reaction allows for the coupling of the C5-Cl bond with a primary or secondary amine, providing access to 5,6-diaminonicotinate derivatives.[14][15][16] These structures are valuable intermediates for heterocyclic synthesis.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a specialized phosphine ligand like Xantphos or RuPhos, 1-4 mol%).[17]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture, typically between 80-110 °C, and stir for 6-24 hours, monitoring for completion.
-
Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: Purify the crude product via column chromatography.
Conclusion: A Guide to Strategic Selection
The choice between Methyl 6-aminonicotinate and this compound is not a matter of superior or inferior reactivity, but one of strategic synthetic design.
-
Choose Methyl 6-aminonicotinate when the synthetic goal involves straightforward derivatization of the 6-amino group via reactions like acylation, sulfonylation, or alkylation. Its higher nucleophilicity ensures more facile reactions and milder conditions.
-
Choose this compound when the objective is to introduce diversity at the C5 position of the pyridine ring. The chloro substituent, while deactivating the amino group to a degree, unlocks access to the vast and powerful toolbox of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that are otherwise inaccessible.[5]
By understanding the fundamental electronic effects of the C5-chloro substituent, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel chemical entities.
References
- 1. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-aminonicotinate, 97% | Fisher Scientific [fishersci.ca]
- 3. 6-氨基烟酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 6-Aminonicotinate | 36052-24-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. quora.com [quora.com]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. CAS 849805-25-0: Methyl 2-amino-6-chloronicotinate [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Chloro vs. Bromo Substituents in Aminonicotinate Cross-Coupling: A Researcher's Guide to Reactivity and Reaction Design
For researchers and professionals in drug development and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Aminonicotinates, valued for their presence in numerous biologically active compounds, often serve as key building blocks. The choice of the halogen substituent on these scaffolds—typically chlorine or bromine—is a critical decision that profoundly impacts synthetic efficiency, catalyst selection, and overall yield in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of chloro- and bromo-substituted aminonicotinates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and practical experimental protocols.
The Fundamental Principle: A Tale of Two Halogens
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step.[1] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend directly correlated with the carbon-halogen bond dissociation energy (BDE).[2] The weaker C-Br bond requires less energy to cleave compared to the stronger C-Cl bond, resulting in a faster oxidative addition for bromo-substituted substrates.[1]
This inherent difference in reactivity means that bromo-substituted aminonicotinates are generally more reactive and often proceed under milder conditions with a broader range of palladium catalysts.[2] Conversely, the more cost-effective and readily available chloro-substituted aminonicotinates typically necessitate more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve comparable efficiencies.[1][3]
Visualizing the Catalytic Cycle and the Rate-Determining Step
The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the difference in reactivity between chloro- and bromo-substituted substrates is most pronounced.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When comparing chloro- and bromo-substituted aminonicotinates, the bromo derivatives consistently demonstrate higher reactivity, leading to shorter reaction times and higher yields under standard conditions.
Table 1: Illustrative Comparison of Chloro vs. Bromo in Suzuki-Miyaura Coupling
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo-aminonicotinate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 |
| Chloro-aminonicotinate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | 70-85 |
Note: Data is representative and compiled from analogous systems in the literature. Actual results may vary.[4][5]
For chloro-substituted aminonicotinates, the use of highly active catalyst systems is often necessary. Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly enhance the rate of oxidative addition for these less reactive substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Aminonicotinate
-
To an oven-dried Schlenk flask, add the bromo-aminonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. Similar to the Suzuki coupling, bromo-substituted aminonicotinates are more amenable to amination under a wider range of conditions. Chloro-substituted substrates often require more specialized ligands and stronger bases to achieve high conversion.[7][8]
Table 2: Illustrative Comparison of Chloro vs. Bromo in Buchwald-Hartwig Amination
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo-aminonicotinate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16-24 | 80-90 |
| Chloro-aminonicotinate | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 18-30 | 65-80 |
Note: Data is representative and compiled from analogous systems in the literature. Actual results may vary.[9][10]
The choice of base is also critical in Buchwald-Hartwig aminations. While weaker bases like carbonates are often sufficient for bromo-substrates, stronger bases such as sodium tert-butoxide are frequently required for the less reactive chloro-analogues.[10]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-Aminonicotinate
-
To a glovebox, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add a solution of the chloro-aminonicotinate (1.0 mmol) and the amine (1.2 mmol) in anhydrous dioxane (5 mL).
-
Seal the reaction vessel and heat to 100°C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Reactivity in Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize arylalkynes. The reactivity trend of halo-aminonicotinates in this reaction follows the established pattern, with bromo-derivatives reacting more readily than their chloro counterparts. Copper(I) is often used as a co-catalyst, particularly for less reactive substrates.[11][12]
Table 3: Illustrative Comparison of Chloro vs. Bromo in Sonogashira Coupling
| Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromo-aminonicotinate | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 4-16 | 88-98 |
| Chloro-aminonicotinate | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 80-100 | 12-24 | 60-75 |
Note: Data is representative and compiled from analogous systems in the literature. Actual results may vary.[11][12]
For the more challenging chloro-substituted aminonicotinates, a copper-free Sonogashira protocol may require a highly active palladium catalyst with a bulky, electron-rich ligand and higher reaction temperatures.[11]
Experimental Protocol: Sonogashira Coupling of a Bromo-Aminonicotinate
-
To a dry Schlenk tube, add the bromo-aminonicotinate (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Strategic Considerations for Synthesis
The choice between a chloro- or bromo-substituted aminonicotinate is a strategic one that balances reactivity with cost and availability.
Caption: Decision workflow for selecting a halogenated aminonicotinate.
Bromo-substituted aminonicotinates are the preferred choice when:
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
A broad range of commercially available catalysts is desired.
-
Rapid synthesis and high yields are the primary objectives.
Chloro-substituted aminonicotinates are a viable option when:
-
Cost of starting materials is a major consideration, especially on a large scale.
-
The synthetic route can accommodate higher temperatures and longer reaction times.
-
Access to more specialized, highly active catalyst systems is available.
Conclusion
While both chloro- and bromo-substituted aminonicotinates are valuable precursors in organic synthesis, their reactivity profiles in palladium-catalyzed cross-coupling reactions are distinct. Bromo-derivatives offer the advantage of higher reactivity, allowing for more facile transformations under milder conditions. In contrast, chloro-derivatives, while more economical, necessitate more carefully optimized and often more forcing reaction conditions, along with advanced catalyst systems. A thorough understanding of these differences, grounded in the principles of oxidative addition and catalyst activity, empowers researchers to make informed decisions in the design and execution of efficient and robust synthetic routes for the development of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Methyl 6-amino-5-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Certainty
Methyl 6-amino-5-chloronicotinate is a pivotal building block in the synthesis of modern agrochemicals and pharmaceuticals.[1] Its substituted pyridine core is a versatile scaffold for developing novel compounds with targeted biological activities. In any research or development pipeline, from initial synthesis to quality control and regulatory submission, the unambiguous confirmation of a molecule's chemical structure is non-negotiable. An error in structural assignment can compromise experimental results, invalidate biological data, and lead to significant delays and financial loss.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simply listing data, instead focusing on the causality behind our choice of analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal techniques, we create a self-validating system that provides irrefutable proof of the target structure. This document is designed to serve as a practical reference for scientists who require robust and reliable analytical characterization.
The Target Molecule: Functional Group Landscape
Before delving into the analysis, it is crucial to understand the structural features of this compound.
-
Molecular Weight: 186.6 g/mol [1]
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic core.
-
Amino Group (-NH₂): A key functional group at position 6.
-
Chloro Group (-Cl): A halogen substituent at position 5.
-
Methyl Ester (-COOCH₃): An ester group at position 3.
-
Each of these groups possesses unique spectroscopic signatures that we will systematically identify and correlate.
The Analytical Workflow: A Synergistic Approach
A robust structural confirmation relies on the convergence of data from multiple independent techniques. Our workflow is designed to first establish the atomic connectivity and proton/carbon framework (NMR), then confirm the molecular mass and elemental composition (MS), and finally, verify the presence of key functional groups (IR).
Caption: Workflow for the comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H and ¹³C NMR is not just confirmatory; it is essential for definitively placing the substituents on the pyridine ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons like those of the amino group. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced aromatic signals.
-
Parameters: Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. A total of 16-32 scans is typically sufficient to achieve an excellent signal-to-noise ratio.
¹H NMR Data Interpretation
The structure predicts four distinct proton environments. The electron-donating amino group and electron-withdrawing ester and chloro groups create a well-differentiated electronic landscape on the pyridine ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2 | ~8.4 - 8.6 | Singlet (s) | 1H | Aromatic CH | Positioned between the ring nitrogen and the ester group, leading to significant deshielding. |
| H-4 | ~7.8 - 8.0 | Singlet (s) | 1H | Aromatic CH | Influenced by the adjacent chloro and ester groups. |
| -NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | 2H | Amino Protons | The chemical shift is solvent-dependent and the signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Methyl Protons | A characteristic singlet for a methyl ester. |
Trustworthiness: The observation of two distinct aromatic singlets, each integrating to one proton, is a powerful confirmation of the 3,5,6-substitution pattern on the pyridine ring. The lack of ortho or meta coupling between these protons is a key diagnostic feature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Parameters: A standard acquisition may require several hundred to a few thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
¹³C NMR Data Interpretation
The molecule has seven unique carbon atoms, and all should be visible in the proton-decoupled spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~165 - 168 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in an ester. |
| 2 | ~155 - 158 | C-6 (C-NH₂) | Carbon directly attached to the amino nitrogen is significantly shielded. |
| 3 | ~148 - 152 | C-2 | Carbon adjacent to the ring nitrogen is deshielded. |
| 4 | ~138 - 142 | C-4 | Aromatic CH carbon deshielded by the adjacent ester group. |
| 5 | ~120 - 125 | C-3 (C-COOCH₃) | Quaternary carbon attached to the ester. |
| 6 | ~115 - 120 | C-5 (C-Cl) | Carbon attached to chlorine shows a moderate shift. |
| 7 | ~52 - 54 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Trustworthiness: The presence of exactly seven distinct carbon signals, including one in the carbonyl region and one in the aliphatic methyl region, provides a robust validation of the carbon framework.[4]
Mass Spectrometry (MS): The Molecular Scale
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. For halogenated compounds like this compound, MS offers an additional layer of confirmation through the characteristic isotopic pattern of chlorine. High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula with extremely high precision.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to form the [M+H]⁺ ion.
-
Analysis: Acquire the spectrum in positive ion mode.
MS Data Interpretation
The mass spectrum provides two critical pieces of information: the molecular ion and its isotopic distribution.
| Ion | Predicted m/z | Relative Abundance | Assignment & Rationale |
| [M+H]⁺ | 187.0269 | 100% | The molecular ion peak corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The exact mass provides high confidence in the elemental formula.[2] |
| [M+H+2]⁺ | 189.0240 | ~32% | This peak arises from the natural abundance of the ³⁷Cl isotope. Its presence at approximately one-third the intensity of the [M+H]⁺ peak is a definitive signature for a molecule containing one chlorine atom. |
Trustworthiness: The combination of the correct molecular weight from the [M+H]⁺ peak and the characteristic ~3:1 isotopic pattern for chlorine provides a self-validating data point that is difficult to misinterpret.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6] While NMR and MS provide the structural skeleton and mass, IR confirms the presence of the specific bonds (N-H, C=O, C=C, etc.) that constitute the functional groups, serving as an excellent complementary technique.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be run first and automatically subtracted.
IR Data Interpretation
The IR spectrum should display characteristic absorption bands for each of the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a classic signature for a primary amine.[7] |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring C-H | Indicates the presence of C-H bonds on an aromatic ring. |
| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) | Indicates the presence of sp³ hybridized C-H bonds. |
| 1730 - 1710 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of an ester functional group. |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |
| 1580 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands in this region are characteristic of the aromatic pyridine ring vibrations. |
| 800 - 600 | C-Cl Stretch | Chloro Group | A moderate to strong absorption in the fingerprint region, confirming the C-Cl bond. |
Trustworthiness: The simultaneous observation of N-H stretches, a strong C=O stretch, and the characteristic pyridine ring vibrations provides a comprehensive and rapid confirmation of the molecule's key functional features.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is achieved not by a single measurement, but by the logical convergence of data from a triad of spectroscopic techniques.
-
NMR Spectroscopy provides the definitive structural map, detailing the proton and carbon framework and the precise connectivity of the substituents.
-
Mass Spectrometry confirms the molecular formula through accurate mass measurement and the unambiguous detection of chlorine via its isotopic signature.
-
Infrared Spectroscopy offers a rapid and reliable verification of all key functional groups, ensuring no unexpected structural features are present.
When combined, these methods form a self-validating analytical system that provides the highest degree of confidence in the structure. This rigorous, multi-faceted approach is the industry standard and ensures the integrity of any research, development, or manufacturing process that relies on this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. tsijournals.com [tsijournals.com]
A Comparative Guide to Catalytic Systems for Reactions of Methyl 6-amino-5-chloronicotinate
Introduction
Methyl 6-amino-5-chloronicotinate is a pivotal building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its substituted pyridine core offers multiple sites for functionalization, making it a versatile precursor for complex molecular architectures. The chlorine and amino groups on the pyridine ring allow for selective modifications through various cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The success of these transformations is critically dependent on the choice of the catalytic system, which typically comprises a transition metal precursor (most commonly palladium) and a carefully selected ligand. This guide provides a comparative analysis of various catalysts employed in reactions involving this compound, supported by experimental data from analogous systems, to assist researchers in catalyst selection and reaction optimization.
I. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[2][3] In the context of this compound, this reaction is instrumental for introducing diverse amine functionalities at the C6 position, displacing the chlorine atom.
Catalyst Systems: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is profoundly influenced by the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
While direct comparative data for this compound is scarce in the readily available literature, extensive studies on similar chloropyridine substrates provide valuable insights into catalyst performance.
Table 1: Comparison of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of Chloro-heterocycles (Analogous to this compound)
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-98 | Highly active for a broad range of amines; effective for challenging aryl chlorides.[4][5] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | t-BuOH | 110 | 12-24 | 80-95 | Good for coupling with primary and secondary amines; often used with weaker bases. |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu/KOH | Water | 110 | 1-4 | 70-90 | Allows for reactions in aqueous media, offering a "greener" alternative.[6] |
| Pd-PEPPSI-IPr | NaOtBu | Dioxane | 80 | 8-16 | 88-99 | N-Heterocyclic carbene (NHC) based catalyst, often highly efficient for heteroaryl chlorides. |
Data compiled from studies on analogous chloropyridine and chloro-heterocyclic systems.
Mechanistic Considerations & Experimental Rationale
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The choice of a bulky, electron-rich ligand like XPhos or SPhos is crucial as it facilitates this otherwise difficult step with less reactive aryl chlorides.[3] The steric bulk also promotes the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The base plays a critical role in deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position.
Catalyst Systems: A Comparative Overview
The choice of catalyst for the Suzuki-Miyaura coupling of chloropyridines is critical due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Catalyst systems that are effective for these substrates typically involve electron-rich and sterically demanding ligands.
Table 2: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Chloro-heterocycles (Analogous to this compound)
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 70-90 | A classic, readily available catalyst; may require longer reaction times for chlorides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | 85-98 | Highly active Buchwald ligand system, effective for a wide range of boronic acids.[7] |
| PdCl₂(dppf) | K₂CO₃ | DME | 85 | 12-24 | 75-92 | Ferrocene-based ligand, good for a variety of substrates. |
| [Pd(IPr)(cin)Cl] | K₂CO₃ | Ethanol/H₂O | 80 | 1-6 | 80-95 | NHC-based catalyst, often shows high activity and stability.[8] |
Data compiled from studies on analogous chloropyridine and chloro-heterocyclic systems.
Mechanistic Considerations & Experimental Rationale
The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the organoboron species and subsequent reductive elimination. The base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[8] The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water, in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. Conclusion and Catalyst Selection Summary
The choice of an optimal catalyst system for reactions involving this compound is crucial for achieving high yields and reaction efficiency.
-
For Buchwald-Hartwig Amination: Catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and SPhos are highly recommended, particularly when dealing with a wide range of amine coupling partners. For more environmentally friendly processes, aqueous-phase catalysis with ligands like Mor-DalPhos should be considered.
-
For Suzuki-Miyaura Coupling: Modern catalyst systems employing Buchwald ligands like SPhos or N-heterocyclic carbene (NHC) ligands (e.g., in Pd-PEPPSI precatalysts) offer superior performance for the coupling of this chloro-heterocycle compared to traditional catalysts like Pd(PPh₃)₄.
Researchers should consider the specific coupling partners, desired reaction conditions (e.g., temperature, solvent), and cost-effectiveness when selecting a catalyst system. The experimental protocols provided in this guide serve as a starting point for methods development and optimization.
IV. References
-
BenchChem. (2025). Comparative analysis of palladium catalysts for Buchwald-Hartwig amination. --INVALID-LINK--
-
BenchChem. (2025). This compound Product Page. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. --INVALID-LINK--
-
ResearchGate. (2025). Comparison of palladium leaching from the Pd/MWCNT catalyst in important organic synthesis reactions. --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. --INVALID-LINK--
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Use of 6-Morpholinonicotinaldehyde in Palladium Cross-Coupling Reactions. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. --INVALID-LINK--
References
A Comparative Guide to the Synthesis of Methyl 6-amino-5-chloronicotinate for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 6-amino-5-chloronicotinate, a versatile pyridine derivative, serves as a crucial building block in the synthesis of a range of bioactive molecules.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data from analogous reactions and established chemical principles. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction to this compound
This compound (CAS No: 856211-63-7) is a substituted pyridine carrying amino, chloro, and methyl ester functionalities.[1][2] This unique arrangement of functional groups makes it an attractive starting material for generating diverse chemical libraries and for the targeted synthesis of complex molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced crop protection agents.
Comparative Analysis of Synthetic Routes
Two principal and scientifically sound routes for the synthesis of this compound are presented and compared here:
Route 1: Fischer Esterification of 6-amino-5-chloronicotinic Acid
This classical approach involves the direct conversion of the carboxylic acid group of 6-amino-5-chloronicotinic acid to its methyl ester.
Route 2: Reduction of a Nitro Precursor
This route entails the synthesis of a nitro-substituted precursor, Methyl 6-chloro-5-nitronicotinate, followed by the selective reduction of the nitro group to an amine.
The following table provides a comparative overview of these two synthetic strategies:
| Parameter | Route 1: Fischer Esterification | Route 2: Reduction of Nitro Precursor |
| Starting Material | 6-amino-5-chloronicotinic acid | 6-hydroxy-5-nitronicotinic acid |
| Key Transformations | Esterification | Chlorination, Esterification, Nitro Group Reduction |
| Key Reagents | Methanol, Sulfuric Acid (or Thionyl Chloride) | Thionyl Chloride, Methanol, Pd/C, Hydrogen |
| Anticipated Yield | High (potentially >80%) | High (potentially >70% over 3 steps) |
| Product Purity | Generally high, requires purification from excess acid and starting material. | High, requires purification from catalyst and potential byproducts. |
| Reaction Conditions | Reflux | Multi-step, involves reflux and hydrogenation conditions. |
| Key By-products | Unreacted starting materials, water | Unreacted intermediates, catalyst residues |
| Environmental & Safety Considerations | Use of strong, corrosive acids. | Use of flammable hydrogen gas and pyrophoric catalyst. |
Detailed Synthetic Protocols and Mechanistic Insights
Route 1: Fischer Esterification of 6-amino-5-chloronicotinic Acid
This method is predicated on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Experimental Protocol (Adapted from analogous esterification of 6-aminonicotinic acid) [3]
Step 1: Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-amino-5-chloronicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.1 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Rationale for Experimental Choices:
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the product.
-
Acid Catalyst: A strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Route 2: Reduction of Methyl 6-chloro-5-nitronicotinate
This multi-step route first constructs the chloro- and nitro-substituted nicotinate core, followed by a highly selective reduction of the nitro group. The reduction of an aromatic nitro group is a robust and high-yielding transformation, often accomplished by catalytic hydrogenation.
Experimental Protocol (Adapted from analogous syntheses) [4]
Step 1: Synthesis of Methyl 6-chloro-5-nitronicotinate
-
Chlorination and Esterification: In a round-bottom flask, treat 6-hydroxy-5-nitronicotinic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours.
-
Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Ester Formation: To the crude acid chloride, add anhydrous methanol (10 volumes) and stir at room temperature for 1-2 hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Methyl 6-chloro-5-nitronicotinate, which can be purified by chromatography.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve Methyl 6-chloro-5-nitronicotinate (1 equivalent) in methanol (10-20 volumes) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir vigorously at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification by column chromatography or recrystallization will provide pure this compound.
Rationale for Experimental Choices:
-
Thionyl Chloride for Chlorination and Acid Chloride Formation: Thionyl chloride is an effective reagent for converting both the hydroxyl group to a chlorine and the carboxylic acid to a reactive acid chloride in a one-pot fashion.
-
Palladium on Carbon as Catalyst: Pd/C is a highly efficient and selective catalyst for the reduction of nitro groups in the presence of other reducible functionalities like esters and aryl chlorides under mild conditions.
-
Hydrogen as Reducing Agent: Hydrogen gas is a clean and effective reducing agent for this transformation, with water being the only byproduct.
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Fischer Esterification Workflow
Caption: Nitro Reduction Synthetic Pathway
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Fischer Esterification) is the more direct and atom-economical approach, assuming the availability of the starting material, 6-amino-5-chloronicotinic acid. Its primary advantages are the single-step transformation and relatively straightforward workup. A patent describing the synthesis of the analogous ethyl ester in 82% yield suggests that high yields are achievable for the methyl ester as well.[3]
The choice between these routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. For rapid, small-scale synthesis where the starting amino acid is on hand, the Fischer esterification is likely the more efficient choice. For larger-scale production or when starting from more basic building blocks, the nitro reduction pathway provides a robust and validated alternative.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal and Waste Management of Methyl 6-amino-5-chloronicotinate
As a Senior Application Scientist, my objective is to extend our support beyond the point of sale by empowering you with the critical knowledge for safe and compliant laboratory operations. This guide provides a detailed, field-tested framework for the proper disposal of Methyl 6-amino-5-chloronicotinate (CAS No. 856211-63-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is essential not only for regulatory compliance but for the fundamental safety of your personnel and the protection of our environment.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the "why" behind a protocol is the cornerstone of building a robust safety culture. This compound is not a benign substance; its hazard profile necessitates careful handling at all stages, including disposal.
1.1 Inherent Chemical Hazards Based on its Safety Data Sheet (SDS), this compound is classified with multiple hazards.[2] It is harmful if swallowed (Acute oral toxicity, Category 4), causes skin and serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2] The causality here is direct: exposure via ingestion, skin/eye contact, or inhalation of dust can lead to immediate adverse health effects.[2][3] Therefore, all procedures must be designed to eliminate these exposure routes.
1.2 Mandatory Personal Protective Equipment (PPE) A proactive defense is your primary safety tool. The following PPE is mandatory when handling or disposing of this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][5]
-
Skin Protection: Nitrile gloves and a laboratory coat are essential to prevent skin contact.[6][7] Wear long-sleeved clothing.[2]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[4][7] If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator is required.[2]
1.3 Emergency First Aid In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[2]
Part 2: Core Disposal Workflow: Segregation and Collection
The single most critical step in the disposal of this compound is proper segregation. As a chlorinated organic substance, it must never be mixed with non-halogenated waste or disposed of down the drain.[6][7] This is because mixed waste streams complicate the final disposal process, which for chlorinated compounds often involves high-temperature incineration to break down the stable carbon-chlorine bonds into treatable byproducts like hydrogen halides.[8]
Step-by-Step Collection Protocol
-
Container Selection: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[6][7] The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.
-
Labeling: The label is a communication tool for safety and compliance. It must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated GHS hazard pictograms (e.g., exclamation mark for irritant/acute toxicity)
-
Accumulation start date
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid chemical waste and any grossly contaminated items (e.g., weigh boats, contaminated gloves) into the designated container.
-
Rinsate: When rinsing glassware that contained the material, use a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol). This rinsate is now also halogenated hazardous waste and must be added to the same container.
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area. This area must be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents, and within secondary containment.[2][4][5]
Part 3: Accidental Spill Management
A spill transforms a standard procedure into an emergency. Preparedness is key.
-
Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, the PPE outlined in Section 1.2 is required.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. All cleaning materials are now hazardous waste and must be placed in the designated container.
-
Report: Document the spill and cleanup procedure according to your institution's environmental health and safety (EHS) policies.
Part 4: Final Disposal Pathway
Laboratory-level collection is the first step in a larger "cradle-to-grave" waste management process governed by agencies like the EPA.
-
Professional Collection: Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for pickup. These companies operate approved facilities capable of handling and treating chlorinated organic waste in an environmentally sound manner.[9]
-
Documentation: Ensure all institutional and regulatory paperwork (e.g., waste manifests) is completed accurately. This is a legal requirement and part of the self-validating system of trust and accountability.
Data Presentation: Summary of Safety and Disposal Parameters
| Parameter | Specification | Rationale & Source |
| Chemical Name | This compound | Proper identification is crucial for safety and compliance. |
| CAS Number | 856211-63-7 | Unique identifier for tracking and regulatory purposes.[2] |
| GHS Hazard Classes | Acute Toxicity, Oral (Cat. 4); Skin Irritation (Cat. 2); Eye Irritation (Cat. 2); STOT SE (Resp. Irrit., Cat. 3) | Defines the primary health risks associated with exposure.[2] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat, fume hood use. | Minimizes exposure routes via eyes, skin, and inhalation.[2][4][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, excess heat. | Avoidance prevents potentially hazardous reactions.[2][5] |
| Waste Container Type | Labeled "Halogenated Organic Waste" | Ensures proper segregation for specialized disposal treatment.[6][7] |
| Spill Cleanup | Use inert absorbent; avoid creating dust. | Mitigates the risk of respiratory exposure.[2][4] |
| Forbidden Disposal | Do not dispose down the drain or in regular trash. | Prevents environmental contamination and non-compliance.[2][6] |
Experimental Protocols: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 4. alkalimetals.com [alkalimetals.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. tandfonline.com [tandfonline.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
A Researcher's Guide to the Safe Handling of Methyl 6-amino-5-chloronicotinate
As a cornerstone in the synthesis of novel pharmaceutical compounds, Methyl 6-amino-5-chloronicotinate presents both significant opportunities for discovery and inherent chemical hazards. This guide, developed for researchers and drug development professionals, provides a detailed operational plan for its safe handling and disposal. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.
Immediate Safety Concerns & GHS Classification
This compound is a compound that demands respect. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
These classifications necessitate a multi-layered approach to personal protective equipment (PPE) to prevent exposure through ingestion, skin contact, eye contact, and inhalation[1].
Core Personal Protective Equipment (PPE) Requirements
A proactive and comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Rationale & Best Practices |
| Eyes/Face | Chemical safety goggles with side shields; Face shield for splash risks. | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and potential splashes[1][2]. A face shield should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-resistant nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals[3]. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated. |
| Body | Fully-buttoned, flame-retardant laboratory coat. | Protects skin and personal clothing from spills and contamination[1][3]. Long-sleeved clothing is essential[1]. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is necessary when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced[1]. All work with the solid form should ideally be conducted in a certified chemical fume hood to minimize dust inhalation[2][3]. |
| Feet | Closed-toe shoes. | Required at all times in a laboratory setting to protect against spills and falling objects[2]. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing risk. The following diagram and detailed protocol outline the key stages of handling this compound, from preparation to post-handling cleanup.
Detailed Protocol
Preparation:
-
Engineering Controls Verification: Before beginning any work, ensure the chemical fume hood is operational and the workspace is clean and uncluttered[2]. The presence of a nearby eyewash station and safety shower is mandatory[1].
-
PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity.
Handling (to be conducted within a certified chemical fume hood):
-
Donning PPE: Put on all required PPE before handling the chemical container[1].
-
Weighing and Transfer: When weighing the solid compound, use anti-static weighing paper and appropriate tools like a spatula to prevent dust generation[2]. Avoid creating dust clouds.
-
Container Management: Keep the container tightly closed when not in use to minimize exposure to air and moisture[1].
Post-Handling:
-
Decontamination: Clean the work area to remove any residual chemical.
-
PPE Removal and Disposal: Remove gloves and any other disposable PPE and dispose of them as hazardous waste[2]. Contaminated lab coats should be professionally laundered.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[1][3].
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Do not empty into drains[1]. Dispose of the contents and container at an approved waste disposal plant, adhering to all local, regional, and national regulations[1][4]. Chemical waste generators are responsible for ensuring complete and accurate waste classification[4].
Emergency Procedures: A Rapid Response Plan
In the event of an exposure, immediate and correct action is crucial.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[1]. If skin irritation persists, seek medical attention[1]. Remove and wash contaminated clothing before reuse[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1]. Continue rinsing and seek immediate medical attention[1].
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing[1]. If the person feels unwell, call a poison center or doctor[1].
-
If Swallowed: Rinse the mouth with water and call a poison center or doctor if you feel unwell[1].
By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects both the researcher and the research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

